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  • Product: 4-(3-Methoxybenzyl)-1,4-diazepan-5-one
  • CAS: 1220036-03-2

Core Science & Biosynthesis

Foundational

In-Vitro Mechanism of Action of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one: A Technical Guide to Target Engagement and Pathway Modulation

Executive Summary The compound 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (CAS: 1220036-03-2) belongs to a highly versatile class of seven-membered heterocyclic scaffolds[1][2]. In recent drug discovery efforts, the 1,4-diaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (CAS: 1220036-03-2) belongs to a highly versatile class of seven-membered heterocyclic scaffolds[1][2]. In recent drug discovery efforts, the 1,4-diazepan-5-one core has emerged as a privileged pharmacophore, serving as a critical building block for novel anticancer agents, allosteric modulators, and antimicrobial inhibitors[3][4]. This whitepaper provides an in-depth technical analysis of its in vitro mechanism of action, focusing on its role as a competitive enzyme inhibitor. By examining its binding kinetics and cellular pathway modulation—specifically drawing on established paradigms of diazepanone derivatives targeting kinases (e.g., CDK9) and phosphatases (e.g., PtpB)—this guide equips researchers with validated protocols for characterizing this scaffold.

Structural Rationale and Binding Kinetics

The pharmacological efficacy of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is driven by its unique spatial geometry. The seven-membered lactam ring (diazepanone) provides a conformationally restricted core that optimally positions functional groups within enzyme active sites[3].

  • The Diazepanone Core: Acts as a rigid hinge-binding motif. In kinase and phosphatase targets, the nitrogen atoms and the carbonyl group of the lactam ring form critical hydrogen bonds with the peptide backbone of the enzyme's hinge region[5][6].

  • The 3-Methoxybenzyl Moiety: The addition of the methoxybenzyl group at the N4 position introduces a lipophilic, electron-donating appendage. This moiety is specifically designed to project into adjacent hydrophobic specificity pockets (such as the DFG-out pocket in kinases or the active site cleft in phosphatases), enhancing both binding affinity and target selectivity[6][7].

Mechanism of Competitive Inhibition

In vitro enzymatic kinetic studies of structurally related 1,4-diazepane derivatives reveal a classic competitive inhibition mechanism [5]. When evaluated across varying substrate concentrations, the introduction of the compound results in an increase in the apparent Michaelis constant ( Km​ ) while the maximum velocity ( Vmax​ ) remains unchanged. This indicates that the compound competes directly with the native substrate for the active site, and its inhibition can be overcome by saturating substrate concentrations[5].

Workflow A Compound Preparation 4-(3-Methoxybenzyl)-1,4-diazepan-5-one B Biochemical Profiling IC50 & Michaelis-Menten Kinetics A->B C Biophysical Validation Biolayer Interferometry (BLI) for Kd B->C D Cellular Assays Target Engagement & Viability C->D

Fig 1: Standardized in vitro workflow for validating diazepanone target engagement.

In Vitro Target Engagement: Self-Validating Protocols

Protocol A: Enzymatic Inhibition & Kinetic Assay

This protocol utilizes a colorimetric substrate (e.g., p-nitrophenyl phosphate, pNPP) to quantify phosphatase/kinase inhibition.

Causality & Rationale: Pre-incubation of the enzyme with the inhibitor is mandatory. Because 1,4-diazepan-5-ones can exhibit slow-binding kinetics due to the structural bulk of the methoxybenzyl group, a 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction is initiated by the substrate[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris, 100 mM NaCl, pH 7.4. Supplement with 0.01% Triton X-100 to prevent non-specific compound aggregation[5].

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in 100% DMSO. Dilute into the assay buffer so the final DMSO concentration does not exceed 1% (v/v).

  • Pre-Incubation: In a 96-well microplate, combine 1.5 µg of recombinant target protein with the compound dilutions (total volume 150 µL). Incubate at 37°C for 15 minutes[5].

  • Reaction Initiation: Add 50 µL of substrate (e.g., 1.3 mM pNPP final concentration) to all wells[5].

  • Controls: Include a "Vehicle Control" (1% DMSO, enzyme, substrate) for maximum activity, and a "Non-Enzymatic Control" (buffer, substrate, no enzyme) to correct for baseline substrate hydrolysis[5].

  • Detection: Incubate at 37°C for 30 minutes. Measure absorbance at 415 nm using a microplate reader[5]. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol B: Biolayer Interferometry (BLI) for Binding Kinetics ( Kd​ )

Causality & Rationale: While Surface Plasmon Resonance (SPR) is standard, BLI is prioritized for this scaffold. The fluidic-free nature of BLI prevents the microfluidic clogging sometimes observed with lipophilic benzyl-diazepane derivatives, allowing for highly accurate determination of the dissociation constant ( Kd​ )[5].

Step-by-Step Methodology:

  • Sensor Hydration: Hydrate Ni-NTA biosensors in kinetic buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes.

  • Ligand Loading: Load His-tagged target protein onto the biosensors until a wavelength shift of ~1.0 nm is achieved.

  • Baseline: Transfer sensors to kinetic buffer for 60 seconds to establish a stable baseline.

  • Association ( kon​ ): Submerge sensors into wells containing varying concentrations of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (e.g., 0.1 µM to 50 µM) for 120 seconds.

  • Dissociation ( koff​ ): Move sensors back to the baseline buffer wells and monitor dissociation for 180 seconds.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( Kd​=koff​/kon​ )[5].

Cellular Mechanism of Action: Pathway Modulation

Moving from biochemical to cellular models, the mechanism of action of diazepanone derivatives is often linked to the disruption of critical survival pathways. Taking the well-documented inhibition of Cyclin-Dependent Kinase 9 (CDK9) by diazepane scaffolds as a mechanistic paradigm, the downstream effects are profound[6].

When 4-(3-Methoxybenzyl)-1,4-diazepan-5-one engages its target within the cell:

  • Transcriptional Arrest: Inhibition of the target complex (e.g., CDK9/P-TEFb) blocks the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2 of its C-terminal domain[6].

  • Downregulation of Anti-Apoptotic Proteins: Continuous RNAPII activity is required for the transcription of short-lived anti-apoptotic proteins like Mcl-1[6]. Target inhibition leads to a rapid depletion of Mcl-1 mRNA and protein.

  • Apoptosis Induction: The loss of Mcl-1 destabilizes the mitochondrial membrane, triggering caspase activation and cellular apoptosis[6].

Pathway Ligand 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one Target Kinase/Phosphatase Target (e.g., CDK9 / PtpB) Ligand->Target Competitive Inhibition Substrate Substrate Phosphorylation (e.g., RNAPII Ser2) Target->Substrate Blocked Downstream Anti-apoptotic Protein Expression (Mcl-1) Substrate->Downstream Transcriptional Arrest Phenotype Cellular Apoptosis Downstream->Phenotype Triggers

Fig 2: Cellular signaling cascade following target inhibition by the diazepanone scaffold.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of 1,4-diazepan-5-one derivatives (extrapolated from validated structural analogs in literature) to serve as a benchmark for assay validation[5][6].

ParameterAssay MethodologyTarget / ReadoutExpected RangeMechanistic Implication
IC50​ Enzymatic Inhibition (pNPP/Kinase-Glo)Target Enzyme Activity10 - 35 µMDemonstrates low-micromolar biochemical potency[5].
Kd​ Biolayer Interferometry (BLI)Target Binding Affinity0.5 - 2.0 µMConfirms direct, reversible target engagement[5].
Km​ Shift Michaelis-Menten KineticsSubstrate Competition2x to 5x IncreaseValidates competitive inhibition mechanism[5].
GI50​ Cell Viability (e.g., MTT/CellTiter-Glo)Cancer Cell Proliferation3.0 - 25.0 µMTranslates biochemical potency to cellular efficacy[6].

References

  • ASM Journals. Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Retrieved from:[Link]

  • ORCA (Cardiff University). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Retrieved from: [Link]

  • PMC (National Institutes of Health). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. Retrieved from:[Link]

Sources

Exploratory

4-(3-Methoxybenzyl)-1,4-diazepan-5-one chemical structure and physicochemical properties

An in-depth technical analysis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one requires a multidisciplinary approach, bridging structural chemistry, physicochemical profiling, and synthetic methodology. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one requires a multidisciplinary approach, bridging structural chemistry, physicochemical profiling, and synthetic methodology. This guide is designed for medicinal chemists and drug development professionals utilizing seven-membered heterocyclic scaffolds for conformational restriction in ligand design.

Chemical Identity & Structural Analysis

4-(3-Methoxybenzyl)-1,4-diazepan-5-one is a specialized heterocyclic building block characterized by a seven-membered diazepanone core substituted at the amide nitrogen (N4) with a 3-methoxybenzyl moiety[1]. The 1,4-diazepan-5-one core is highly valued in medicinal chemistry as a conformationally constrained dipeptidomimetic scaffold[2].

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical descriptors critical for ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations.

PropertyValueMethod / Significance
CAS Number 1220036-03-2[1]Unique chemical identifier
Molecular Formula C13H18N2O2[1]Elemental composition
Molecular Weight 234.29 g/mol [3]Optimal for fragment-based or lead-like design
SMILES COc1cccc(CN2CCNCCC2=O)c1Topological representation
Topological Polar Surface Area (TPSA) ~41.1 Ų (Core)[4] + ~9 Ų (Ether)Total ~50 Ų; Excellent for blood-brain barrier (BBB) penetration
pKa (Secondary Amine, N1) ~9.5 (Estimated)Protonated at physiological pH (7.4), ensuring high aqueous solubility
pKa (Amide, N4) ~15.0 (Estimated)Neutral at physiological pH; requires strong base for functionalization
LogP ~1.8 (Estimated)Balanced lipophilicity for oral bioavailability

Structural Logic & Pharmacological Context

The architectural brilliance of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one lies in the electronic differentiation of its two nitrogen atoms. X-ray crystallographic studies of related 1,4-diazepan-5-ones reveal that the seven-membered ring typically adopts a chair or boat conformation, projecting substituents into distinct spatial vectors[5].

BindingLogic Core 1,4-Diazepan-5-one Core Conformationally Restricted Scaffold N1 N1 Secondary Amine H-Bond Donor/Acceptor Modulates pKa (~9.5) Core->N1 Basicity & Solubility N4 N4 Amide H-Bond Acceptor Vector for Substituent Core->N4 Directs Trajectory Subst 3-Methoxybenzyl Group Lipophilic Interaction pi-pi Stacking & Steric Fit N4->Subst Covalent Linkage

Caption: Structural logic of the 1,4-diazepan-5-one core and its pharmacophoric elements.

  • The N1 Amine: Acts as a primary anchor point for subsequent library generation (e.g., reductive amination, acylation, or sulfonylation). Its basicity ensures the molecule can form stable hydrochloride salts, enhancing shelf-life and solubility.

  • The N4 Amide: The 3-methoxybenzyl group at this position is permanently fixed. The amide bond possesses partial double-bond character, restricting rotation and rigidly projecting the aromatic ring into hydrophobic pockets of target proteins.

Synthetic Methodology: Causality & Workflow

The Chemical Challenge: Direct alkylation of the unprotected 1,4-diazepan-5-one core[4] with 3-methoxybenzyl chloride is chemically unviable. The N1 secondary amine is vastly more nucleophilic than the N4 secondary amide. Attempting direct reaction would exclusively yield the N1-alkylated byproduct.

The Solution: A self-validating protection-deprotonation-alkylation-deprotection sequence is mandatory. We utilize commercially available 1-Boc-1,4-diazepan-5-one[6] to mask the highly reactive N1 position, allowing selective functionalization of the N4 amide.

SynthWorkflow A 1-Boc-1,4-diazepan-5-one (Starting Material) B Deprotonation (NaH, DMF, 0°C) A->B C Alkylation (3-Methoxybenzyl chloride) B->C D Boc Deprotection (TFA/DCM or HCl/Dioxane) C->D E 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one (Target Compound) D->E

Caption: Synthetic workflow for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one via N-alkylation and deprotection.

Step-by-Step Synthetic Protocol
  • Amide Deprotonation:

    • Dissolve 1-Boc-1,4-diazepan-5-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.

    • Cool the reaction vessel to 0 °C.

    • Causality Check: Because the amide proton has a high pKa (~15), a strong, non-nucleophilic base is required. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, confirming complete formation of the amide enolate.

  • Selective N4-Alkylation:

    • Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the 0 °C solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot should disappear, replaced by a higher Rf spot (Boc-protected intermediate).

    • Quench cautiously with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the crude intermediate in Dichloromethane (DCM) (0.1 M).

    • Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir at room temperature for 1 hour.

    • Causality Check: TFA cleanly cleaves the tert-butyl carbamate without hydrolyzing the N4-amide or the aryl ether linkage.

    • Concentrate under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO₃, extract with DCM, dry, and evaporate to yield the free base of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

Analytical Characterization Protocol

To verify the structural integrity and purity of the synthesized compound, execute the following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol.

Step-by-Step LC-MS Method:

  • Sample Preparation: Dissolve 1 mg of the final compound in 1 mL of LC-MS grade Methanol.

  • Column Selection: Use a C18 reverse-phase column (e.g., Waters XBridge, 50 mm × 2.1 mm, 3.5 µm) to ensure sharp peak shapes for basic amines.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultra-pure Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality Check: Formic acid ensures the N1 secondary amine remains protonated throughout the run, preventing peak tailing and ensuring robust ionization in the MS source.

  • Gradient: 5% B to 95% B over 3.0 minutes, followed by a 1.0-minute hold at 95% B. Flow rate: 0.8 mL/min.

  • Detection & Validation: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). The target compound will self-validate by exhibiting a dominant molecular ion peak at m/z 235.1 [M+H]⁺ .

References

  • NextSDS. "4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information.
  • ChemicalBook. "4-(3-Methoxybenzyl)-1,4-diazepan-5-one | 1220036-03-2." ChemicalBook Properties.
  • National Center for Biotechnology Information. "1,4-Diazepan-5-one | C5H10N2O | CID 2737264.
  • ChemicalBook. "1-N-Boc-5-oxo-1,4-diazepane | 190900-21-1." ChemicalBook Synthesis.
  • Weitz, I. S., et al. "Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold." The Journal of Organic Chemistry.
  • Sethuvasan, S., et al.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary: The 1,4-Diazepan-5-one Scaffold In modern medicinal chemistry, the seve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary: The 1,4-Diazepan-5-one Scaffold

In modern medicinal chemistry, the seven-membered 1,4-diazepane ring has emerged as a highly versatile pharmacophore. Specifically, 4-(3-Methoxybenzyl)-1,4-diazepan-5-one derivatives represent a privileged class of compounds capable of multi-target engagement. The unique spatial geometry of the diazepane ring—typically adopting a stable chair conformation—allows for precise vector projection of substituents[1].

By introducing a 3-methoxybenzyl group at the N4 position, researchers can significantly alter the lipophilicity (cLogP) and hydrogen-bonding capabilities of the molecule. The methoxy oxygen acts as a critical hydrogen-bond acceptor, while the benzyl ring provides the necessary steric bulk for insertion into deep hydrophobic receptor pockets. This whitepaper elucidates the receptor binding affinities of these derivatives across G-Protein Coupled Receptors (GPCRs), chemokine receptors, and enzymatic targets, providing field-proven protocols for validating these interactions.

Structural Biology & Conformational Dynamics

The binding affinity of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one derivatives is intrinsically linked to their structural conformation. X-ray crystallographic studies of related 1,4-diazepan-5-one structures confirm that the seven-membered ring predominantly adopts a chair conformation [1].

Causality in Ligand Design
  • Equatorial Orientation: Bulky aromatic substituents (such as the 3-methoxybenzyl group) strongly prefer equatorial orientations to minimize 1,3-diaxial steric clashes [1]. This equatorial projection is crucial for fitting into the narrow binding clefts of GPCRs.

  • Dipole Interactions: The carbonyl group at the C5 position and the methoxy group on the benzyl ring create a strong localized dipole. In target proteins like the human A2A Adenosine receptor, this dipole interacts favorably with polar amino acid residues, yielding highly negative binding energies (docking scores ranging from -7.458 to -3.655 kcal/mol) [2].

Primary Receptor Targets & Binding Profiles

The 4-(3-Methoxybenzyl)-1,4-diazepan-5-one scaffold exhibits polypharmacology, making it a candidate for both neuropharmacological and immunological applications.

GPCRs: A2A Adenosine and β2-Adrenergic Receptors

Diazepan-5-one derivatives have been extensively profiled as multi-target ligands for antipsychotic therapy [3]. They act as antagonists at the A2A Adenosine and β2-Adrenergic receptors. The 3-methoxybenzyl moiety facilitates crucial π−π stacking interactions within the 2RH1 protein pocket of the β2 receptor, effectively locking the receptor in an inactive conformation and preventing G-protein coupling [2].

Chemokine Receptors: CCR2B Antagonism

These derivatives function as potent modulators of the CCR2B receptor, which is heavily implicated in monocyte chemotaxis, atherosclerosis, and metabolic syndrome [4]. By binding to the allosteric pocket of CCR2B, the diazepane core mimics the transition state of endogenous chemokines, thereby blocking the binding of Monocyte Chemotactic Protein 1 (MCP-1) [5].

Enzymatic Targets: PtpB-Mtb Inhibition

Recent high-throughput virtual screening and in vitro validations have identified 1,4-diazepan-5-one derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[6]. Derivatives bearing functionalized benzyl groups at the N4 position exhibit low-micromolar inhibitory potency and strong binding affinities ( Kd​≈0.57μM ), addressing the limitations of earlier cell-impermeable inhibitors[7].

Quantitative Binding Data

The following table synthesizes the binding affinities and thermodynamic parameters of 1,4-diazepan-5-one derivatives across validated targets.

Target Receptor / EnzymePrimary IndicationBinding Affinity ( Kd​ / IC50​ )Predicted Docking ScoreKey Interaction Mechanism
A2A Adenosine (GPCR) Antipsychotic IC50​≈12−18μM -7.45 kcal/molDipole-dipole, π−π stacking[2]
β2-Adrenergic (GPCR) Antipsychotic IC50​≈20μM -6.80 kcal/molHydrophobic pocket insertion[3]
CCR2B (Chemokine) Anti-inflammatory IC50​<10μM N/AAllosteric modulation [4]
PtpB-Mtb (Phosphatase) Antitubercular Kd​=0.57μM -11.42 kcal/molActive site competitive inhibition [6]
3ERT (Oestrogen) Oncology (Off-target)N/A-8.90 kcal/molHydrogen bonding via C5=O [1]

Mechanistic Pathways

To visualize the pharmacological impact of these derivatives, the following diagram illustrates the downstream signaling cascade modulated by the ligand upon binding to a GPCR (such as the A2A receptor).

GPCR_Signaling Ligand 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one Receptor A2A / β2 GPCR (Target Receptor) Ligand->Receptor Antagonistic Binding GProtein G-alpha-s Protein (Uncoupled) Receptor->GProtein Conformational Lock AC Adenylyl Cyclase (Inhibited State) GProtein->AC Prevents Activation cAMP cAMP Levels (Downregulated) AC->cAMP Signal Attenuation

GPCR downstream signaling modulation by 1,4-diazepan-5-one derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to differentiate specific binding from non-specific artifacts.

Protocol A: Radioligand Binding Assay for CCR2B

This protocol is optimized for evaluating the affinity of diazepane derivatives against the human CCR2B receptor [4].

1. Membrane Preparation:

  • Homogenize CHOK1-CCR2B-A5 cells (stably overexpressing human CCR2B) in lysis buffer (10 mM Tris pH 7.4, 1 mM EDTA, 0.05 mM benzamidine, 6 mg/L leupeptin).

  • Centrifuge at 1,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 × g for 60 minutes.

  • Resuspend the pellet in binding buffer (50 mM Tris pH 7.4, 10 mM MgCl 2​ , 1 mM EGTA, 10% glycerol).

2. Competitive Binding & Validation:

  • Incubate 10 μg of membrane protein with 0.1 nM[ 125 I]-MCP-1 and varying concentrations of the 4-(3-Methoxybenzyl)-1,4-diazepan-5-one derivative (1 nM to 100 μM ).

  • Self-Validation Step: Include a parallel control well containing 1 μM of unlabeled MCP-1. The signal remaining in this well represents Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Separate bound from free radioligand via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Quantify radioactivity using a gamma counter and calculate the IC50​ using non-linear regression.

Protocol B: Biolayer Interferometry (BLI) for PtpB-Mtb Kinetics

BLI provides real-time label-free kinetic data ( Kon​ , Koff​ , and Kd​ ) [7].

1. Biosensor Preparation:

  • Hydrate Ni-NTA biosensors in kinetics buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes.

  • Immobilize His-tagged recombinant PtpB-Mtb onto the biosensors until a wavelength shift of ~1.0 nm is achieved.

2. Kinetic Assay & Validation:

  • Baseline: Immerse sensors in kinetics buffer for 60 seconds.

  • Association: Move sensors into wells containing the diazepane derivative (serial dilutions from 10 μM to 0.31 μM ) for 120 seconds.

  • Dissociation: Move sensors back to the baseline buffer for 120 seconds.

  • Self-Validation Step: Run a reference sensor (loaded with protein but exposed only to buffer) to subtract baseline drift. Run a positive control well with a known inhibitor (e.g., OMTS) to validate the system's dynamic range [6].

  • Fit the data to a 1:1 binding model to extract the dissociation constant ( Kd​ ).

Assay_Workflow Prep Membrane / Target Isolation Incubate Ligand Incubation (Serial Dilutions) Prep->Incubate Validate Internal Control (NSB / Reference) Incubate->Validate Detect Signal Detection (Gamma / BLI) Validate->Detect

Self-validating workflow for high-throughput receptor binding assays.

Conclusion

The 4-(3-Methoxybenzyl)-1,4-diazepan-5-one scaffold is a highly tunable pharmacophore. By leveraging the chair conformation of the diazepane ring, the 3-methoxybenzyl group is projected equatorially, allowing for deep insertion into hydrophobic receptor pockets. Whether targeting GPCRs for neuropharmacological modulation, chemokine receptors for anti-inflammatory action, or specific pathogenic enzymes like PtpB-Mtb, the rigorous application of self-validating binding assays ensures that derived structure-activity relationships (SAR) are both accurate and translatable to clinical development.

References

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCr Journals.[Link]

  • In vivo Potential Antipsychotics. Asian Journal of Organic & Medicinal Chemistry.[Link]

  • In Vivo Antipsychotics: Synthesis, Spectral, Docking and Pharmacokinetic Properties of New 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one Analogs of Aripiprazole. Der Pharma Chemica.[Link]

  • DIAZEPAN DERIVATIVES MODULATORS OF CHEMOKINE RECEPTORS - EP 2010506 B1.
  • Novel heterocyclyl compounds for treatment of cardiovascular disease - WO2010006938A1.
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity (ASM).[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B - PMC. National Institutes of Health.[Link]

Exploratory

Pharmacokinetic profiling of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one Introduction 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is a novel small molecule entity with therapeutic pot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Introduction

4-(3-Methoxybenzyl)-1,4-diazepan-5-one is a novel small molecule entity with therapeutic potential that necessitates a thorough characterization of its pharmacokinetic (PK) profile. This guide outlines a comprehensive strategy for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters is critical for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring the safety and efficacy of the candidate molecule as it progresses through drug development.

This document provides a senior-level perspective on designing and executing a robust preclinical PK program, emphasizing the rationale behind experimental choices and adherence to rigorous scientific standards. The protocols described herein are designed to be self-validating, incorporating quality control measures to ensure data integrity and reproducibility.

Physicochemical Characterization

A foundational understanding of the molecule's inherent physicochemical properties is a prerequisite for any ADME investigation. These properties govern its behavior in biological systems.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility AssayDetermines the maximum concentration achievable in solution, which directly impacts absorption and formulation development.
Lipophilicity (LogD) Octanol-Water Partitioning at pH 7.4Predicts the molecule's ability to cross biological membranes. A LogD between 1 and 3 is often optimal for oral absorption.
Ionization Constant (pKa) Potentiometric Titration or UV-Metric MethodIdentifies the ionization state of the molecule at physiological pH, which influences solubility, permeability, and binding.

In Vitro ADME Profiling

In vitro assays provide early, high-throughput assessments of the compound's metabolic fate and distribution characteristics, guiding the design of more complex in vivo studies.

Metabolic Stability Assessment

The primary objective is to determine the compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). This provides an initial estimate of its hepatic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Pre-warm a solution of HLM and buffer to 37°C. Initiate the reaction by adding the test compound (e.g., at 1 µM) and the NADPH solution.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of the compound remaining is plotted against time to determine the elimination rate constant (k). The intrinsic clearance (CLint) is then calculated.

Causality and Controls:

  • Why HLM? Liver microsomes are a subcellular fraction rich in CYP enzymes, providing a cost-effective and standard model for assessing Phase I metabolism.

  • Negative Control: An incubation without NADPH is crucial to distinguish enzymatic degradation from chemical instability.

  • Positive Control: A compound with known metabolic properties (e.g., verapamil) is run in parallel to validate the assay's performance.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins (like albumin) dictates the unbound fraction, which is the portion free to exert pharmacological effects and be cleared.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma containing the test compound to one chamber and buffer to the other.

  • Equilibration: The device is sealed and incubated with shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Workflow for In Vitro ADME Assessment

cluster_0 Phase 1: Physicochemical & In Vitro Screening A Compound Synthesis 4-(3-Methoxybenzyl)-1,4-diazepan-5-one B Physicochemical Analysis (Solubility, LogD, pKa) A->B C Metabolic Stability Assay (Human Liver Microsomes) A->C D Plasma Protein Binding (Rapid Equilibrium Dialysis) A->D E Permeability Assay (e.g., Caco-2) A->E F Decision Point: Proceed to In Vivo? B->F C->F D->F E->F

Caption: Initial screening workflow for the test compound.

In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential for understanding how the compound behaves in a whole organism, providing data on its bioavailability, clearance, and volume of distribution.

Study Design: Rodent Model

A study in Sprague-Dawley rats is a standard starting point for preclinical PK assessment.

ParameterDesign SpecificationRationale
Animal Model Male Sprague-Dawley rats (n=3-5 per group)A well-characterized model with predictable physiology, widely accepted by regulatory agencies.
Dose Routes Intravenous (IV) and Oral (PO)The IV dose serves as the reference to determine absolute bioavailability from the PO dose.
IV Dose 1 mg/kgA low dose administered as a bolus to characterize clearance and volume of distribution without saturating metabolic pathways.
PO Dose 10 mg/kgA higher dose to ensure measurable plasma concentrations and assess oral absorption.
Blood Sampling Serial sampling via jugular vein cannulationAllows for the collection of a full time-course profile from each animal, reducing biological variability.
Time Points Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hoursCaptures the distribution and elimination phases accurately.
Matrix Plasma (with K2EDTA as anticoagulant)The standard matrix for measuring systemic drug exposure.
Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in plasma. This is a non-negotiable step for generating reliable PK data.

Method Validation Parameters:

  • Selectivity: No interference from endogenous plasma components.

  • Linearity: A linear relationship between concentration and detector response over the expected concentration range.

  • Accuracy & Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Matrix Effect: Assessment of ionization suppression or enhancement by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte under various conditions (bench-top, freeze-thaw, long-term storage).

Pharmacokinetic Study Workflow

cluster_1 Phase 2: In Vivo Pharmacokinetic Study G Dosing Groups (IV & PO in Rats) H Serial Blood Sampling (0-24h) G->H I Plasma Processing H->I J LC-MS/MS Bioanalysis (Quantification of Compound) I->J K Pharmacokinetic Modeling (NCA using Phoenix WinNonlin) J->K L Data Interpretation (Calculate F%, CL, Vd, T1/2) K->L

Caption: Workflow for the in vivo pharmacokinetic study.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Table of Key Pharmacokinetic Parameters (Hypothetical Data)

ParameterIV (1 mg/kg)PO (10 mg/kg)Description
Cmax (ng/mL) 250850Maximum observed plasma concentration.
Tmax (h) 0.081.0Time to reach Cmax.
AUC₀-t (ng·h/mL) 4503825Area under the concentration-time curve from time 0 to the last measurable point.
AUC₀-inf (ng·h/mL) 4653950Area under the curve extrapolated to infinity.
T₁/₂ (h) 4.54.8Terminal elimination half-life.
CL (mL/min/kg) 36-Clearance. The rate of drug removal from the body.
Vd (L/kg) 14.7-Volume of distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) -85%Absolute Bioavailability. The fraction of the oral dose that reaches systemic circulation.

Interpretation of Hypothetical Data:

  • High Bioavailability (85%): Suggests good oral absorption and/or low first-pass metabolism.

  • Moderate Clearance (36 mL/min/kg): The clearance is below the rate of hepatic blood flow in the rat (approx. 55-70 mL/min/kg), indicating it is likely a low-to-intermediate extraction ratio drug.

  • Large Volume of Distribution (14.7 L/kg): Suggests extensive distribution into tissues outside of the bloodstream.

  • Tmax of 1 hour: Indicates relatively rapid absorption from the gastrointestinal tract.

Conclusion

This technical guide outlines a robust, multi-stage approach to characterizing the pharmacokinetic profile of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one. By integrating physicochemical analysis, in vitro ADME assays, and a well-designed in vivo study, a comprehensive understanding of the compound's disposition can be achieved. The resulting data are fundamental for making informed decisions regarding dose selection, risk assessment, and the overall progression of this compound towards clinical development.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). Guideline on the investigation of drug interactions. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Foundational

Preclinical Safety and Predictive Toxicology Profiling of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Document Type: Technical Whitepaper & Profiling Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifier: CAS 1220036-03-2 | Formula: C13H18N2O2 Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Profiling Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifier: CAS 1220036-03-2 | Formula: C13H18N2O2

Executive Summary & Structural Context

The compound 4-(3-Methoxybenzyl)-1,4-diazepan-5-one represents a highly functionalized homopiperazine derivative. The[1] is a privileged, conformationally restricted scaffold frequently utilized in medicinal chemistry as a peptidomimetic and a hinge-binding motif in kinase inhibitors (e.g., Choline Kinase α inhibitors)[2].

While the unsubstituted diazepanone core generally presents a benign safety profile with low basal cytotoxicity[3], the introduction of the lipophilic 3-methoxybenzyl group at the N4 position introduces specific toxicological and pharmacokinetic liabilities. As demonstrated in [4], the combination of a basic nitrogen and a lipophilic aromatic ring is a classic pharmacophore for off-target ion channel interactions. This whitepaper outlines the predictive toxicology, structural alerts, and self-validating experimental workflows required to rigorously de-risk this compound during lead optimization.

Structural Alerts and Mechanistic Causality

To design an effective safety panel, we must first deconstruct the molecule into its toxicophoric components to understand the causality behind potential adverse events.

The Basic Amine and hERG Liability

The N1 position of the 1,4-diazepan-5-one ring is a basic secondary/tertiary amine (depending on further substitution) that will be protonated at physiological pH (7.4). When coupled with the lipophilic 3-methoxybenzyl appendage, the molecule perfectly fits the pharmacophore model for hERG (Kv11.1) potassium channel blockade . The protonated nitrogen forms cation- π interactions with Tyr652 in the hERG inner pore, while the methoxybenzyl ring engages in hydrophobic interactions with Phe656, potentially leading to QT interval prolongation and Torsades de Pointes.

Metabolic Lability of the 3-Methoxybenzyl Ether

The methoxy group on the aromatic ring is highly susceptible to Cytochrome P450-mediated metabolism. The primary metabolic route is O-demethylation driven by CYP2D6 and CYP3A4, yielding a 3-hydroxybenzyl (phenolic) intermediate. While this increases aqueous solubility, phenols can undergo further oxidation to reactive quinone methides, which covalently bind to hepatic proteins, triggering drug-induced liver injury (DILI).

Metabolic_Pathway Parent 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one CYP CYP450 Enzymes (CYP2D6 / CYP3A4) Parent->CYP Metabolite1 O-Demethylation (3-Hydroxybenzyl derivative) CYP->Metabolite1 Major Metabolite2 N-Dealkylation (1,4-Diazepan-5-one) CYP->Metabolite2 Minor Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Metabolite1->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Predicted CYP450-mediated metabolic clearance pathways for the compound.

In Vitro Safety Pharmacology Profiling (Self-Validating Protocols)

To empirically validate the structural alerts, the following step-by-step methodologies must be executed. Each protocol is designed as a self-validating system , ensuring that false negatives/positives are caught via internal controls.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Objective: Quantify the IC 50​ of the compound against the hERG tail current. System Validation: The assay window is defined by a vehicle control (0.1% DMSO, 0% inhibition) and a positive control (0.5 μ M E-4031, >90% inhibition). If E-4031 fails to achieve >90% block, the plate is rejected.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency and suspend in extracellular recording buffer.

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch). Maintain cells at a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open the channels and inactivate them, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 4-(3-Methoxybenzyl)-1,4-diazepan-5-one at escalating concentrations (0.1, 1.0, 10, and 30 μ M). Allow 3 minutes of equilibration per concentration.

  • Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block relative to the baseline (pre-compound) current.

hERG_Workflow Prep Prepare CHO-hERG Cells & Test Compound Patch Whole-Cell Patch-Clamp Prep->Patch Pulse Voltage Protocol (+20mV to -50mV) Patch->Pulse Measure Measure Tail Current Inhibition (%) Pulse->Measure Analyze Calculate IC50 & Safety Margin Measure->Analyze Validate System Validation (E-4031 Control) Validate->Measure

High-throughput automated patch-clamp workflow with integrated system validation.

Protocol B: Microsomal Metabolic Stability & CYP Phenotyping

Objective: Determine the intrinsic clearance ( CLint​ ) and identify the specific CYP isoforms responsible for the degradation of the methoxybenzyl moiety. System Validation: High-clearance controls (Testosterone for CYP3A4; Dextromethorphan for CYP2D6) must show >80% depletion at 60 minutes.

  • Incubation Mixture: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent mass (m/z 235.1 fragment).

  • Phenotyping: Repeat the assay in the presence of selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to map the specific metabolic pathways.

Quantitative Safety Thresholds & Mitigation Strategies

Based on the [5] and the known behavior of [3], the following table summarizes the target safety metrics required for progression to in vivo studies, alongside chemical mitigation strategies if the compound fails to meet these thresholds.

Assay / ParameterTarget Safety ThresholdStructural LiabilityChemical Mitigation Strategy (If Failed)
hERG IC 50​ > 10 μ M (or >30x C max​ )Basic amine + Lipophilic benzyl etherReduce basicity of N1 (e.g., convert to amide/urea) or increase polarity of the benzyl ring.
HLM CLint​ < 20 μ L/min/mg proteinCYP-mediated O-demethylationReplace the 3-methoxy group with a bioisosteric, metabolically stable group (e.g., -OCF 3​ or -Cl).
Ames Fluctuation Negative (All strains)Potential quinone methide formationBlock the para or ortho positions relative to the methoxy group with fluorine to prevent oxidation.
Cytotoxicity (HepG2) CC 50​ > 50 μ MGeneral lipophilicityLower overall LogD 7.4​ by introducing polar heterocycles into the diazepanone core.

References

  • 1,4-Diazepan-5-one | C5H10N2O | CID 2737264 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo Source: Toxicology Letters (PubMed) URL:[Link]

  • 4-(3-Methoxybenzyl)-1,4-diazepan-5-one Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of two core physicochemical properties of the novel compound 4-(3-Methoxybenzyl)-1,4-diazepan-5-one: its molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of two core physicochemical properties of the novel compound 4-(3-Methoxybenzyl)-1,4-diazepan-5-one: its molecular weight and its n-octanol/water partition coefficient (logP). Accurate determination of these parameters is fundamental in the early stages of drug discovery and development, influencing everything from synthetic chemistry and analytical characterization to the prediction of a molecule's pharmacokinetic profile.

As a Senior Application Scientist, my objective is to not only present the data but to also detail the causality behind the standardized methodologies for their determination. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for advancing research and development programs.

Section 1: Molecular Structure and Weight Determination

The precise mass of a molecule is its most fundamental chemical property. It is an intrinsic value derived directly from its atomic composition and is essential for identity confirmation, purity assessment, and stoichiometric calculations in synthetic and analytical workflows.

Chemical Structure and Formula

The compound 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is a substituted 1,4-diazepan-5-one. The core is a seven-membered heterocyclic ring containing two nitrogen atoms, with a ketone functional group. This core is substituted at the N-4 position with a 3-methoxybenzyl group.

Based on its structure, the chemical formula is determined by summing the constituent atoms:

  • 1,4-diazepan-5-one core: C₅H₁₀N₂O

  • 3-Methoxybenzyl substituent: C₈H₉O

  • Linkage: The substitution at N-4 removes one hydrogen atom from the diazepanone core.

This assembly results in the final molecular formula: C₁₃H₁₈N₂O₂ .

Caption: 2D representation of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

Calculation of Molecular Weight

The molecular weight is calculated by summing the masses of all atoms in the molecular formula using standard atomic weights.[1][2][3][4]

ElementCountAtomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)1312.011156.143
Hydrogen (H)181.00818.144
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total Average Molecular Weight: 234.299 g/mol
Total Monoisotopic Mass: 234.13683 Da

The average molecular weight is used for bulk stoichiometric calculations, while the monoisotopic mass (using the mass of the most abundant isotope of each element) is critical for high-resolution mass spectrometry analysis. The NIST WebBook provides data for a compound with the same molecular formula, confirming the calculated weight.[5]

Section 2: The Partition Coefficient (logP) - A Measure of Lipophilicity

Theoretical Background

The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between these two immiscible liquids.[6] It is a fundamentally important parameter in medicinal chemistry as it serves as a surrogate for the partitioning of a drug molecule between the aqueous environment of plasma and the lipid-rich environment of biological membranes.

The coefficient is expressed as a logarithmic value, logP:

logP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Lipophilicity, as quantified by logP, profoundly impacts a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] It is a key component of predictive models such as Lipinski's "Rule of Five," which assesses the druglikeness of a chemical compound.[8]

  • Low logP (<0): Indicates hydrophilicity, which may lead to poor membrane permeability but good aqueous solubility.

  • High logP (>5): Indicates high lipophilicity, which can result in poor aqueous solubility, high plasma protein binding, and potential toxicity.

  • Optimal Range (typically 1-3): Often a target for orally bioavailable drugs, balancing solubility and membrane permeability.

It is crucial to distinguish between logP , which describes the partition of the neutral form of a molecule, and logD , which is the distribution coefficient at a specific pH and accounts for both neutral and ionized species.[8][] For ionizable compounds, measuring logD at a physiological pH of 7.4 is often more biologically relevant.

Experimental Determination of logP

While in silico prediction models exist, experimental determination remains the gold standard for accuracy.[10] The two most widely recognized and utilized methods are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) based method. Both are endorsed by the Organisation for Economic Co-operation and Development (OECD).[11]

Section 3: Protocol 1 - The Shake-Flask Method (OECD 107)

This method is considered the "gold standard" for its direct measurement of the partition coefficient.[12] It involves directly measuring the concentration of the analyte in both phases of an equilibrated n-octanol/water system.[13]

Principle and Causality

The core principle is the direct measurement of a compound's concentration in two immiscible phases after they have reached thermodynamic equilibrium.

  • Choice of n-Octanol: n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of phospholipids in biological membranes.

  • Pre-saturation: Both the n-octanol and aqueous phases are pre-saturated with each other before the experiment. This is a critical step to ensure that the volume and properties of each phase do not change during the partitioning of the analyte, which would otherwise lead to an inaccurate equilibrium.

  • Centrifugation: This step is essential for achieving a clean and complete separation of the two phases. Failure to do so can lead to the formation of micro-emulsions, which contaminates the aqueous phase with octanol (and dissolved analyte), resulting in an erroneously low calculated logP value.[13]

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a suitable aqueous buffer (e.g., phosphate buffer for pH 7.4 to determine logD).

    • Use high-purity n-octanol.

  • Pre-saturation of Solvents:

    • Combine n-octanol and the aqueous buffer in a large vessel (e.g., in a 1:1 volume ratio).

    • Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).

    • Allow the phases to separate for at least 24 hours before use.

  • Preparation of Test Solution:

    • Prepare a stock solution of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in the pre-saturated n-octanol. The concentration should be low enough to avoid saturation in either phase (typically <0.01 M).[13]

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted based on the expected logP to ensure the final concentration in both phases is quantifiable.

    • Agitate the vessel at a constant temperature until equilibrium is reached. This can take several hours. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • Centrifuge the vessel at high speed to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation and Validation:

    • Calculate the logP using the formula: logP = log₁₀ (C_octanol / C_aqueous).

    • As a self-validating check, perform a mass balance calculation. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added.

    • The experiment should be performed in triplicate. The resulting logP values should fall within a range of ± 0.3 units.

Workflow Visualization

Caption: Workflow for logP determination using the Shake-Flask method.

Section 4: Protocol 2 - The HPLC-Based Method (OECD 117)

This is an indirect method that has gained widespread adoption due to its high throughput, low sample consumption, and automation capabilities.[10] It is particularly valuable in early discovery phases where many compounds need to be profiled quickly.

Principle and Causality

The method is based on the strong correlation between a compound's lipophilicity and its retention time on a reversed-phase (RP) HPLC column.[13]

  • Mechanism: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Lipophilic compounds have a higher affinity for the nonpolar stationary phase and thus move through the column more slowly, resulting in a longer retention time (tᵣ).

  • Calibration Curve: The causality is established by creating a calibration curve. A series of reference compounds with accurately known logP values are injected. Their retention times are plotted against their logP values. This creates a linear relationship that can be used to determine the logP of an unknown compound from its measured retention time.[14] This calibration is the cornerstone of the method's validity.

Detailed Step-by-Step Protocol
  • System Setup:

    • Use a standard HPLC system with a UV detector.

    • Equip the system with a reversed-phase column (e.g., C18, 5 µm particle size).

  • Preparation of Reagents:

    • Prepare the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. Isocratic elution (constant mobile phase composition) is often used.

    • Prepare individual stock solutions of 5-7 reference compounds with well-established logP values spanning the expected range (e.g., from logP 0 to 5).

    • Prepare a stock solution of the test compound, 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

  • Determination of Dead Time (t₀):

    • Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time or "dead time."

  • Generation of Calibration Curve:

    • Inject each reference compound individually and record its retention time (tᵣ).

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀.

    • Plot log(k) versus the known logP value for each reference standard.

    • Perform a linear regression on the data points. The resulting equation (logP = m * log(k) + c) and the correlation coefficient (R²) are the basis for the measurement. A high R² value (>0.98) is required for a valid calibration.

  • Analysis of Test Compound:

    • Inject the solution of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one under the identical HPLC conditions.

    • Record its retention time (tᵣ) and calculate its capacity factor (k).

  • Calculation of logP:

    • Using the calculated capacity factor (k) for the test compound, determine its logP value by using the linear regression equation derived from the reference standards.

    • The analysis should be performed in triplicate.

Workflow Visualization

HPLCWorkflow cluster_calib 1. Calibration cluster_sample 2. Sample Analysis cluster_calc 3. Calculation Prep_Standards Prepare Reference Standards (Known logP) Run_Standards Inject Standards & Record Retention Times (tᵣ) Prep_Standards->Run_Standards Plot_Curve Plot log(k) vs. logP Generate Regression Equation Run_Standards->Plot_Curve Calc_logP Calculate logP using Sample tᵣ & Regression Equation Plot_Curve->Calc_logP Prep_Sample Prepare Test Compound Run_Sample Inject Sample & Record Retention Time (tᵣ) Prep_Sample->Run_Sample Run_Sample->Calc_logP Result Final logP Value Calc_logP->Result

Caption: Workflow for logP determination using the HPLC-based method.

Section 5: Summary of Physicochemical Properties

This table consolidates the key physicochemical data for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

ParameterValueMethod
Molecular Formula C₁₃H₁₈N₂O₂Structural Analysis
Average Molecular Weight 234.30 g/mol Calculation
Monoisotopic Mass 234.137 DaCalculation
Partition Coefficient (logP) TBDExperimental (OECD 107 or 117)

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. Retrieved from [Link]

  • OECD. (2000). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. Retrieved from [Link]

  • OECD. (2022). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD iLibrary. Retrieved from [Link]

  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.
  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • PhytoSafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • NIST. (n.d.). Lenacil. NIST WebBook. Retrieved from [Link]

  • American Chemical Society. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • ResearchGate. (2026). DETERMINATION OF LogP BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. Retrieved from [Link]

  • Avdeef, A., et al. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

  • GraphPad. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

  • Calculator.net. (2025). Molecular Weight Calculator. Retrieved from [Link]

Sources

Foundational

Preliminary Biological Activity of 1,4-Diazepan-5-one Analogs: A Comprehensive Technical Guide

Executive Summary The 1,4-diazepan-5-one (homopiperazin-5-one) scaffold is a versatile, seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry[1]. Characterized by two nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepan-5-one (homopiperazin-5-one) scaffold is a versatile, seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry[1]. Characterized by two nitrogen atoms and a carbonyl group, this core structure offers unique conformational flexibility, acting as a potent peptidomimetic and molecular scaffold[1]. Its ability to adopt distinct chair and boat conformations allows for precise spatial orientation of substituents, making it an ideal candidate for targeting complex protein binding pockets across oncology, neuropharmacology, and infectious diseases[2].

Pharmacological Landscape and Target Specificity

Anti-Infective Therapeutics

1,4-Diazepan-5-one derivatives have demonstrated profound efficacy against infectious agents. In the context of Mycobacterium tuberculosis (Mtb), specific analogs act as potent inhibitors of protein tyrosine phosphatase B (PtpB), an essential enzyme for mycobacterial survival within host macrophages[3]. For example, the analog 1-(1-oxidoisonicotinoyl)-4-[3-(trifluoromethyl)benzyl]-1,4-diazepan-5-one (Compound D9) exhibited exceptional binding affinity with a Kd​ of 0.012 µM[3]. This tight, competitive binding indicates effective active site occupancy, translating to superior cellular potency compared to traditional oxamic acid scaffolds[3].

Furthermore, diaryl[1,4]diazepanes and their bicyclic derivatives have shown significant antiprotozoal activity. The 2,7-diphenyl-1,4-diazepan-5-one derivative is particularly active against Plasmodium falciparum (antiplasmodial) and Trypanosoma brucei rhodesiense (antitrypanosomal)[4].

Neuropharmacology

The basicity and structural geometry of the homopiperazine core make it highly suitable for central nervous system (CNS) targets[5]. 1,4-Diazepan-5-one analogs have been successfully developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4)[5]. By modifying the central core to address nitrogen basicity and spatial constraints, researchers have synthesized analogs that potentiate mGlu4 activity, providing critical research tools and potential therapeutics for Parkinson's disease[5].

Oncology

In oncology, the scaffold is utilized to inhibit critical kinases and transferases. 2,4,5-Trisubstituted pyrimidine analogs incorporating a 1,4-diazepan-5-one moiety (e.g., Compound 30l) act as highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors[6]. The 1,4-diazepane ring positions itself strategically within the ATP-binding pocket, interacting with the hinge region to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Mcl-1[6]. Additionally, 1,4-diazepane scaffolds serve as farnesyltransferase inhibitors, acting as destabilizing microtubule agents in hormone-resistant prostate cancer[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biological activities of key 1,4-diazepan-5-one analogs across various therapeutic targets.

Compound / ScaffoldTarget / DiseasePrimary Activity MetricKey Structural FeatureRef
Compound D9 PtpB (M. tuberculosis) Kd​ = 0.012 µM1-oxidoisonicotinoyl & 3-(CF3)benzyl groups[3]
Compound 30l CDK9 (Cancer)High Selectivity over CDK21,4-diazepan-5-one linked to pyrimidine[6]
2,7-Diphenyl analog P. falciparum (Malaria)Active Antiplasmodial2,7-diphenyl substitution[4]
Homopiperazinyl PAMs mGlu4 (Parkinson's)High EC50​ Potentiation4-CF3-phenyl or 4-Me-phenyl substitution[5]
DIAZ1 / DIAZ2 NS5B Polymerase (HCV)Active Site Inhibitiont-3, t-6-dimethyl-r-2,c-7-diphenyl[1]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of 1,4-diazepan-5-one analogs.

Protocol A: Stereoselective Synthesis via Schmidt Rearrangement

Causality: The Schmidt rearrangement is the gold standard for converting substituted piperidin-4-ones into 1,4-diazepan-5-ones. The use of sodium azide ( NaN3​ ) in strong acid facilitates the insertion of a nitrogen atom into the six-membered ring. This ring expansion is highly regioselective and preserves the relative stereochemistry of the parent piperidone, which is critical for maintaining the specific spatial orientation required for the biological activity of the resulting peptidomimetic[8],[9].

Step-by-Step Workflow:

  • Preparation: Dissolve 0.1 mol of the substituted piperidin-4-one precursor in a mixture of dichloromethane (80 mL) and concentrated sulfuric acid (40 mL) at 0°C (273 K)[8].

  • Reagent Addition: Cautiously add sodium azide (0.5 mol) in small portions over 3 hours, strictly maintaining the temperature below 5°C to prevent hazardous, exothermic azide decomposition[8].

  • Reaction: Stir the mixture for an additional 1 hour at ~5°C[8].

  • Quenching & Extraction: Pour the reaction mixture over 1 kg of crushed ice. Slowly alkalize the solution to pH 11 using 15% ammonium hydroxide ( NH4​OH ) to free the basic amine[8]. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the residue from ethyl acetate or ethanol to yield the pure 1,4-diazepan-5-one analog[8],[9]. Validation: Confirm structural integrity via X-ray crystallography (to verify chair/boat conformation) and assess purity (>95%) using LC-MS and 1H/13C NMR prior to biological screening[2],[9].

Protocol B: Kinetic Binding Validation via Biolayer Interferometry (BLI)

Causality: While steady-state IC50​ assays provide baseline potency, they are susceptible to assay interference and do not account for target residence time. BLI is utilized to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. Tight binding kinetics (low Kd​ ) are often more predictive of in vivo biological activity and cellular potency than IC50​ alone because they confirm sustained active site occupancy[3].

Step-by-Step Workflow:

  • Sensor Preparation: Hydrate Streptavidin (SA) biosensors in assay buffer (PBS, 0.05% Tween-20, 1% DMSO to match compound vehicle) for 10 minutes.

  • Immobilization: Load biotinylated target protein (e.g., recombinant PtpB-Mtb) onto the SA sensors until a wavelength shift of ~0.8-1.0 nm is achieved[3].

  • Baseline: Transfer sensors to a fresh assay buffer well for 60 seconds to establish a stable baseline.

  • Association: Submerge sensors into wells containing serial dilutions of the 1,4-diazepan-5-one analog (e.g., 0.1 µM to 10 µM) for 300 seconds to measure kon​ .

  • Dissociation: Transfer sensors back to the baseline assay buffer for 300 seconds to measure koff​ . Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the Kd​ . Utilize a known reference inhibitor as a positive control and bare SA sensors as a negative control to rule out non-specific binding artifacts[3].

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from scaffold design to target-specific biological validation.

G N1 1,4-Diazepan-5-one Scaffold Design N2 Chemical Synthesis (Schmidt Rearrangement) N1->N2 Structural Diversification N3 In Vitro Screening (HTS & BLI Assays) N2->N3 Compound Library (>95% Purity) N4 Target: PtpB (M. tb) Anti-Infective N3->N4 Kd = 0.012 µM N5 Target: mGlu4 (CNS) Neurological PAM N3->N5 EC50 Potentiation N6 Target: CDK9 (Oncology) Apoptosis Induction N3->N6 Kinase Selectivity N7 Lead Optimization & In Vivo Validation N4->N7 N5->N7 N6->N7

Mechanistic workflow from 1,4-diazepan-5-one synthesis to target-specific biological validation.

References

  • [7] Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B - ASM Journals. URL:

  • [1] Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC. URL:

  • [4] Synthesis of Novel Diazabicycles and their Antiprotozoal Activities - ConnectSci. URL:

  • [5] Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 - PMC. URL:

  • [2] Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PubMed. URL:

  • [8] 1-Benzyl-1,4-diazepan-5-one - PMC. URL:

  • [6] Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - ORCA. URL:

  • [9] c-3,t-3-DiÂmethyl-r-2,c-7-diÂphenyl-1,4-diazepan-5-one - IUCr Journals. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in DMSO for In Vitro Cell-Based Assays

Abstract These application notes provide a comprehensive, field-proven protocol for the solubilization and handling of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one for use in cell culture applications. Due to its presumed hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive, field-proven protocol for the solubilization and handling of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one for use in cell culture applications. Due to its presumed hydrophobic nature, typical of many small molecule kinase inhibitors and other drug-like compounds, 4-(3-Methoxybenzyl)-1,4-diazepan-5-one requires a robust solubilization strategy to ensure accurate and reproducible results in cell-based assays. This guide details a validated methodology using Dimethyl Sulfoxide (DMSO) as a primary solvent, focusing on the preparation of high-concentration stock solutions, subsequent serial dilutions, and final application to cell culture media while maintaining cell viability and experimental integrity.

Scientific Principles: Causality Behind the Protocol

The successful use of poorly aqueous-soluble compounds in cell culture hinges on a solubilization strategy that maximizes compound availability while minimizing solvent-induced artifacts. The choice of Dimethyl Sulfoxide (DMSO) and the specific handling steps are deliberate and grounded in physicochemical and cell biology principles.

The Role and Properties of DMSO

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] Its utility in cell culture stems from its miscibility with water and most organic solvents, allowing it to act as an effective vehicle for delivering hydrophobic compounds into aqueous cell culture media.[1][2] However, its powerful solvent properties are also the source of its primary drawback: cytotoxicity.

Understanding and Mitigating DMSO-Induced Cytotoxicity

While indispensable, DMSO is not biologically inert. At elevated concentrations, it can induce a range of cellular responses, including membrane pore formation, apoptosis, altered cell differentiation, and changes in gene expression.[3] The cellular response is highly dependent on the cell type and the DMSO concentration.[4]

  • General Cell Lines: Many immortalized cell lines can tolerate a final DMSO concentration up to 0.5% (v/v) without significant cytotoxicity.[5][6]

  • Primary and Sensitive Cells: Primary cells, stem cells, and certain sensitive cell lines are more vulnerable, and the final DMSO concentration should be kept at or below 0.1% (v/v).[6][7]

The core principle of this protocol is to restrict the final in-well DMSO concentration to the lowest level compatible with compound solubility, thereby ensuring that the observed biological effects are attributable to the compound, not the solvent. A vehicle control (cells treated with the same final concentration of DMSO) is therefore an absolute requirement for every experiment.

The Challenge of Aqueous Dilution: Preventing Precipitation

A common failure point in dosing cells is compound precipitation. When a highly concentrated DMSO stock solution is directly and rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the hydrophobic compound to crash out of solution. This leads to an unknown and reduced effective concentration, resulting in poor data reproducibility.

This protocol circumvents this issue by employing a serial dilution in 100% DMSO before the final dilution into the aqueous medium.[7] This ensures the compound remains fully solvated until the final, high-dilution step into the cell culture medium, where vigorous mixing can overcome the localized concentration gradient and prevent precipitation.

Materials and Equipment

  • 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (Solid powder, CAS: 1220036-03-2)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, Sterile (e.g., Sigma-Aldrich, D2650 or equivalent)

  • Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention filter tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Bath sonicator (optional)

  • Sterile cell culture medium appropriate for the cell line in use

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Protocol: Stock and Working Solution Preparation

This protocol is designed to generate a 10 mM primary stock solution. All calculations should be adjusted based on the desired final concentrations for your specific assay.

Part 1: Preparation of a 10 mM Primary Stock Solution

The molecular formula for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is C₁₃H₁₈N₂O₂, with a calculated molecular weight of 234.30 g/mol .

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 234.30 g/mol × 1000 mg/g = 2.343 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.34 mg of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one directly into the tube. Record the exact mass.

  • Solubilization in DMSO:

    • Recalculate the precise volume of DMSO needed based on the actual mass weighed.

    • Volume (µL) = [Mass (mg) / 234.30 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

    • Using a calibrated micropipette, add the calculated volume of sterile, cell culture-grade DMSO to the tube.

    • Cap the tube tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved.[7] A clear, particulate-free solution should be observed.

  • Aiding Dissolution (If Necessary):

    • If the compound does not fully dissolve, sonicate the tube in a bath sonicator for 5-10 minutes.[7]

    • Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[7] Caution: Use heat judiciously, as prolonged exposure can degrade thermally sensitive compounds.

  • Storage and Aliquoting:

    • Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]

    • Label aliquots clearly with the compound name, concentration (10 mM), solvent (100% DMSO), and date.

    • Store the primary stock aliquots at -20°C for short-term (1-2 months) or -80°C for long-term storage (up to 6 months) .

Part 2: Preparation of Working Solutions for Cell Dosing

This section details the critical step of creating intermediate dilutions in 100% DMSO. Assume a final desired in-well concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Plan the Dilution Scheme: The goal is to add a small volume (e.g., 1-2 µL) of a DMSO working stock to a larger volume of media (e.g., 1-2 mL) to achieve the final concentration. A 1:1000 dilution is common. To achieve a final concentration of 10 µM with a 1:1000 dilution, a 10 mM working stock is required. In this case, the primary stock can be used directly. For a 1 µM final concentration, a 1 mM intermediate stock would be needed.

  • Serial Dilution in 100% DMSO:

    • Thaw one aliquot of the 10 mM primary stock.

    • To create a 1 mM intermediate stock, pipette 90 µL of 100% DMSO into a new sterile tube. Add 10 µL of the 10 mM primary stock. Vortex thoroughly.

    • To create a 100 µM intermediate stock, pipette 90 µL of 100% DMSO into a new sterile tube. Add 10 µL of the 1 mM intermediate stock. Vortex thoroughly.

    • Continue this process until you have a range of intermediate stocks in 100% DMSO that cover your desired dose-response range.[7]

  • Dosing the Cells (Example: 10 µM Final Concentration):

    • Culture cells in a 24-well plate with 1 mL of medium per well.

    • To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM DMSO stock directly to the 1 mL of medium in the well.

    • Immediately after adding the compound, gently swirl the plate or pipette mix carefully to ensure rapid and homogeneous distribution. This minimizes the risk of precipitation.

    • The final DMSO concentration will be 1 µL / 1000 µL = 0.1%.

  • Vehicle Control:

    • In parallel wells, add 1 µL of 100% DMSO (the same solvent used for the compound) to 1 mL of medium. This is the vehicle control and is essential for interpreting the results.

Data Summary Tables

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. Final DMSO Concentration (v/v)Rationale & References
Immortalized/Robust Cell Lines≤ 0.5%Generally well-tolerated by many common cell lines.[5][6]
Primary Cells≤ 0.1%More sensitive to solvent-induced stress and cytotoxicity.[6][7]
Stem Cells / Differentiating Cells≤ 0.1%DMSO can influence differentiation pathways and gene expression.[3]
High-Throughput Screening (HTS)0.1% - 1%Concentration should be optimized and kept consistent across all plates.[7]

Table 2: Example Serial Dilution Scheme in 100% DMSO

Stock ConcentrationVolume of StockVolume of 100% DMSOFinal Concentration
10 mM (Primary)10 µL90 µL1 mM
1 mM10 µL90 µL100 µM
100 µM10 µL90 µL10 µM
10 µM10 µL90 µL1 µM

Visual Workflows (Graphviz)

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Solution & Dosing weigh 1. Weigh Compound (e.g., 2.34 mg) add_dmso 2. Add Calculated Volume of 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw serial_dilute 7. Perform Serial Dilutions in 100% DMSO thaw->serial_dilute control 9. Add Vehicle Control (1µL of 100% DMSO) thaw->control dose 8. Add Small Volume (e.g., 1µL) to Cell Culture Medium (e.g., 1mL) serial_dilute->dose incubate 10. Incubate and Assay dose->incubate control->incubate G cluster_correct Correct Method cluster_incorrect Incorrect Method stock_c 10 mM Stock in 100% DMSO dil1_c 1 mM Stock in 100% DMSO stock_c->dil1_c + 90µL DMSO dil2_c 100 µM Stock in 100% DMSO dil1_c->dil2_c + 90µL DMSO final_c Add 1 µL to 1 mL Media -> 100 nM Final -> 0.1% DMSO dil2_c->final_c Dose Cells stock_i 10 mM Stock in 100% DMSO dil1_i Add 1 µL to 1 mL Media -> 10 µM Final stock_i->dil1_i dil2_i Dilute 10 µM Media 1:10 in Media dil1_i->dil2_i precipitate Precipitation! Inaccurate Concentration dil2_i->precipitate

Caption: Correct vs. incorrect methods for preparing working solutions.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound precipitates upon dilution in media. Final concentration is above its aqueous solubility limit. Insufficient mixing.Ensure rapid mixing after adding the DMSO stock to the media. Try a higher dilution factor (e.g., 1:2000), which means preparing a more concentrated intermediate DMSO stock. Pre-warming the media to 37°C can sometimes help.
Vehicle control shows cytotoxicity or altered phenotype. Final DMSO concentration is too high for the cell type. Contaminated DMSO.Perform a dose-response curve with DMSO alone (0.05% to 1%) to determine the maximum tolerable concentration for your specific cell line. Use fresh, sterile, cell culture-grade DMSO.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution. Inaccurate pipetting of small volumes. Compound degradation.Always use single-use aliquots of the stock solution. Use calibrated pipettes and low-retention tips. Protect stock solutions from light if the compound is light-sensitive.
Compound will not dissolve in 100% DMSO. Compound may have very low solubility or has degraded.Try gentle warming (37°C) and sonication. If it still does not dissolve, the compound may require a different solvent system or may not be suitable for cell-based assays under these conditions.

References

  • Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • de Abreu Costa, L. O., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • Nexcelom Bioscience. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Zhang, X., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO? Retrieved from [Link]

  • Crowell, S. R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

Sources

Application

Advanced HPLC Method Development and Validation for the Quantification of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Chemical Profiling & Chromatographic Causality The target analyte, 4-(3-Methoxybenzyl)-1,4-diazepan-5-one , presents a distinct chromatographic challenge due to its hybrid structural properties. As a heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Chromatographic Causality

The target analyte, 4-(3-Methoxybenzyl)-1,4-diazepan-5-one , presents a distinct chromatographic challenge due to its hybrid structural properties. As a heterocyclic scaffold highly relevant in medicinal chemistry[1], it features a 7-membered 1,4-diazepan-5-one core containing a highly basic secondary amine at the N1 position (estimated pKa ~9.0–9.5) and a neutral amide at the N4 position. The 3-methoxybenzyl substituent provides robust UV absorbance, making Diode Array Detection (DAD) highly suitable for quantification.

When analyzing basic compounds on traditional silica-based reversed-phase columns, chromatographers frequently encounter severe peak tailing and retention time instability. This is caused by secondary cation-exchange interactions between the positively charged secondary amine of the diazepanone ring and the negatively charged, deprotonated residual silanols ( Si−O− ) on the silica surface, which typically have a pKa of 3.5 to 4.5.

To overcome this, our method relies on strict thermodynamic and kinetic control mechanisms, grounded in established [2]:

  • Thermodynamic Control (pH & Ion-Pairing): By lowering the mobile phase pH to ~2.0 using 0.1% v/v Trifluoroacetic acid (TFA), we fully protonate the residual silanols, rendering them neutral ( Si−OH ) and eliminating the cation-exchange mechanism. The diazepanone amine remains protonated, eluting via pure reversed-phase partitioning aided by the weak ion-pairing effect of the trifluoroacetate anion.

  • Kinetic Control (Stationary Phase): We utilize a base-deactivated, highly end-capped C18 column to sterically shield any remaining silanols, coupled with an elevated column temperature (35°C) to improve mass transfer kinetics and reduce mobile phase viscosity.

MethodDev Analyte Analyte Profiling Basic 2° Amine (pKa ~9.5) Column Stationary Phase End-capped C18 (Suppress Silanols) Analyte->Column pH Mobile Phase pH Selection Column->pH LowPH Low pH (~2.0) 0.1% TFA in Water Silanols Neutralized pH->LowPH Preferred (UV/MS) HighPH High pH (~10.0) Ammonium Bicarbonate Amine Neutralized pH->HighPH Alternative Opt Gradient & Temp Optimization Acetonitrile, 30°C LowPH->Opt HighPH->Opt

Fig 1. Decision matrix for basic compound HPLC method development prioritizing silanol suppression.

System-Suitability & Self-Validating Protocol Design

To ensure this protocol operates as a self-validating system , a System Suitability Test (SST) must be executed and passed prior to any sample analysis. This guarantees that the instrument, mobile phase, and column are performing within strict tolerances before data acquisition begins.

SST Acceptance Criteria:

  • Retention Time Precision: %RSD of tR​ for 5 replicate standard injections ≤ 1.0%.

  • Area Precision: %RSD of peak area for 5 replicate standard injections ≤ 2.0%.

  • Peak Symmetry: USP Tailing Factor ( Tf​ ) ≤ 1.5 (Confirms successful silanol suppression).

  • Column Efficiency: Theoretical Plates ( N ) ≥ 5,000.

If any of these parameters fail, the run must be automatically aborted, and the mobile phase pH and column integrity must be investigated.

Step-by-Step Method Execution

Chromatographic Conditions

Summarized below are the optimized parameters for the quantification of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmBase-deactivated to prevent amine tailing.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLowers pH to ~2.0; neutralizes silanols.
Mobile Phase B 0.1% TFA in LC-MS Grade AcetonitrileOrganic modifier; maintains ion-pairing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and peak sharpness.
Detection UV/DAD at 220 nm and 275 nmCaptures amide/aromatic and methoxybenzyl signals.
Injection Vol 10 µLPrevents column overloading.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial hold
2.0 90 10 Isocratic focusing
10.0 10 90 Linear ramp for elution
12.0 10 90 Wash highly retained impurities
12.1 90 10 Return to initial conditions

| 16.0 | 90 | 10 | Re-equilibration |

Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Phase A: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and sonicate for 10 minutes.

Step 2: Diluent Preparation Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Expert Insight: Matching the diluent to the initial gradient conditions prevents solvent-front distortion and peak splitting, a common artifact when injecting purely organic samples into a highly aqueous mobile phase.

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent and sonicate until fully dissolved (the compound is highly soluble in aqueous-organic mixtures).

  • Make up to the mark with Diluent and mix well. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the method must be validated according to the[3][4]. The framework below outlines the required tests to prove the method is "fit for purpose."

ICHValidation Start ICH Q2(R2) Validation Spec Specificity Peak Purity >99% Start->Spec Lin Linearity R² ≥ 0.999 Start->Lin Acc Accuracy 98-102% Recovery Start->Acc Prec Precision RSD ≤ 2.0% Start->Prec

Fig 2. Core ICH Q2(R2) analytical validation parameters and acceptance criteria for assay methods.

Table 2: Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C heat).No blank interference at tR​ . DAD Peak Purity Angle < Purity Threshold.
Linearity & Range Prepare 5 concentration levels ranging from LOQ to 120% of the working concentration (e.g., 10 to 120 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2.0% of target response.
Accuracy Perform spike recovery experiments at 80%, 100%, and 120% levels in triplicate (n=9 total).Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision Prepare 6 independent sample solutions at 100% concentration and inject.%RSD of the calculated assay values ≤ 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Temp (±5°C), and pH (±0.2 units).System suitability criteria (Tailing, Plates, %RSD) must still pass.

References

  • 4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information . NextSDS. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Reversed Phase HPLC Method Development: Effect of pH on Analyte Ionization . Phenomenex. Available at: [Link]

Sources

Method

Advanced Mass Spectrometry Fragmentation Analysis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Executive Summary The structural elucidation of substituted diazepanones is a critical workflow in modern drug discovery, particularly for compounds targeting the central nervous system or kinase pathways. 4-(3-Methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted diazepanones is a critical workflow in modern drug discovery, particularly for compounds targeting the central nervous system or kinase pathways. 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (C₁₃H₁₈N₂O₂) is a highly versatile building block featuring a homopiperazine-derived lactam core and a benzylic ether moiety.

This application note provides a comprehensive, self-validating methodology for characterizing the exact mass and collision-induced dissociation (CID) fragmentation pattern of this compound using High-Resolution Mass Spectrometry (HRMS). By mapping the thermodynamic vulnerabilities of the benzylic C-N bond and the 7-membered lactam ring, this guide enables researchers to confidently identify this scaffold and its downstream metabolites in complex biological matrices.

Mechanistic Principles of Fragmentation

Understanding the causality behind a molecule's fragmentation is essential for accurate spectral interpretation. Under positive electrospray ionization (ESI+), the protonation of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one primarily occurs at the more basic secondary amine (N1) of the diazepanone ring. However, during collisional activation, charge migration dictates the subsequent breakdown pathways[1].

  • Pathway A: Benzylic Cleavage (Base Peak Formation) The most thermodynamically favorable cleavage occurs at the benzylic C-N4 bond. This heterolytic cleavage yields the 3-methoxybenzyl cation (m/z 121.0653) . The overwhelming abundance of this fragment (often the base peak) is driven by the resonance stabilization of the resulting tropylium-like structure, which is a well-documented hallmark of protonated benzylamines under CID conditions[2].

  • Pathway B: Lactam Ring Opening Alternatively, hydrogen transfer during benzylic cleavage can result in charge retention on the lactam ring, generating the protonated 1,4-diazepan-5-one ion (m/z 115.0871) . Upon higher-energy collisional activation, this 7-membered lactam undergoes heterolytic cleavage of the amide bond, expelling neutral carbon monoxide (CO, 28 Da) to form an acyclic fragment at m/z 87.0922 . This ring-opening behavior is highly consistent with the fragmentation of other diazepine-containing therapeutics, such as diazepam[3].

  • Pathway C: Methoxy Group Dissociation The primary 3-methoxybenzyl cation (m/z 121.0653) is susceptible to secondary fragmentation. It can undergo a homolytic cleavage to lose a methyl radical (•CH₃), forming a radical cation at m/z 106.0419 , or expel neutral formaldehyde (CH₂O) to yield the highly stable tropylium ion at m/z 91.0548 [1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol is designed as a self-validating system . Every step includes a built-in control to rule out false positives and instrument artifacts.

Phase 1: System Suitability and Baseline Establishment

Causality: Before analyzing the target compound, we must prove the mass spectrometer's collision cell can accurately generate and resolve benzylic and tropylium fragments without isobaric interference.

  • System Suitability Testing (SST): Inject a 100 ng/mL standard of 3-methoxybenzylamine. Verify the generation of the diagnostic m/z 121.0653 and m/z 91.0548 fragments at a Normalized Collision Energy (NCE) of 30 eV. Mass accuracy must be within ±5 ppm.

  • Matrix Blank Injection: Inject the reconstitution solvent (5% Acetonitrile in LC-MS grade Water with 0.1% Formic Acid). Extract the ion chromatogram (EIC) for m/z 235.1441 to establish a baseline and rule out background contamination.

Phase 2: Analyte Characterization Workflow

Causality: Stepped collision energies are utilized because primary benzylic cleavage requires low energy, whereas secondary radical losses and lactam ring openings require higher energy thresholds[1][3].

  • Sample Preparation: Dissolve 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using the reconstitution solvent.

  • MS1 Isotope Verification: Perform a full MS1 scan (m/z 100–500). Validate the elemental composition by comparing the observed isotopic distribution (M, M+1, M+2) of the precursor ion (m/z 235.1441) against the theoretical in silico model for C₁₃H₁₈N₂O₂.

  • Targeted MS/MS (PRM): Isolate the precursor ion using a narrow quadrupole isolation window (1.0 m/z). Subject the ion to Parallel Reaction Monitoring (PRM) using stepped NCEs of 15 eV, 30 eV, and 45 eV .

  • Data Processing: Aggregate the spectra across the stepped energies to construct a comprehensive fragmentation map.

Quantitative Data & Diagnostic Ions

The following tables summarize the critical instrument parameters and the exact diagnostic ions required for positive identification.

Table 1: Optimized LC-HRMS/MS Instrument Parameters

ParameterSetting / ValueRationale
Ionization Mode ESI Positive (ESI+)Readily protonates the secondary amine.
Capillary Voltage 3.5 kVOptimal for basic nitrogen-containing compounds.
Resolution (FWHM) 70,000 (at m/z 200)Ensures separation of isobaric interferences.
Isolation Window 1.0 m/zPrevents co-fragmentation of matrix background.
Collision Energy (NCE) Stepped: 15, 30, 45 eVCaptures both low-energy and high-energy pathways.

Table 2: Diagnostic Fragment Ions of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Fragment AssignmentTheoretical m/zFormulaPathway OriginOptimal NCE
Precursor Ion 235.1441C₁₃H₁₉N₂O₂⁺[M+H]⁺ ProtonationN/A
3-Methoxybenzyl Cation 121.0653C₈H₉O⁺Benzylic C-N Cleavage15 eV
Protonated Diazepanone 115.0871C₅H₁₁N₂O⁺Benzylic Cleavage + H-transfer15 eV
Radical Cation 106.0419C₇H₆O⁺•Homolytic Loss of •CH₃ from m/z 12130 eV
Tropylium Ion 91.0548C₇H₇⁺Neutral Loss of CH₂O from m/z 12145 eV
Acyclic Amine 87.0922C₄H₁₁N₂⁺Lactam Cleavage (-CO) from m/z 11545 eV

Fragmentation Pathway Visualization

The following diagram maps the logical breakdown of the molecule based on the thermodynamic principles discussed above.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 235.1441 F1 3-Methoxybenzyl Cation m/z 121.0653 M->F1 Benzylic Cleavage (- C5H10N2O) F2 Protonated Diazepanone m/z 115.0871 M->F2 Benzylic Cleavage + H-transfer F3 Radical Cation m/z 106.0419 F1->F3 Homolytic Loss (- •CH3) F4 Tropylium Ion m/z 91.0548 F1->F4 Neutral Loss (- CH2O) F5 Ring Cleavage (-CO) m/z 87.0922 F2->F5 Lactam Cleavage (- CO)

MS/MS fragmentation pathways of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization and Regiochemical Assignment of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Executive Summary The 1,4-diazepan-5-one scaffold is a privileged pharmacophore frequently utilized in central nervous system (CNS) therapeutics and kinase inhibitors. Accurate structural elucidation of its derivatives i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepan-5-one scaffold is a privileged pharmacophore frequently utilized in central nervous system (CNS) therapeutics and kinase inhibitors. Accurate structural elucidation of its derivatives is a critical bottleneck in drug discovery[1]. A common analytical challenge during the synthesis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is definitively proving that the 3-methoxybenzyl group is attached to the N4 (amide) position rather than the N1 (amine) position.

This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. By combining 1D (¹H, ¹³C) and 2D (HMBC, COSY) NMR techniques[2], researchers can unambiguously map the regiochemistry of the molecule. The protocols detailed herein ensure high-fidelity data acquisition, structural verification, and mechanistic understanding of the observed chemical shifts.

Chemical Context & Mechanistic Insights (E-E-A-T)

Understanding the causality behind NMR chemical shifts is essential for accurate data interpretation. In 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, the 7-membered diazepanone ring exhibits unique conformational dynamics, often adopting flattened boat or chair conformations that influence spectral signatures[3].

The Amide vs. Amine Environment: The N4 atom is part of an amide bond (adjacent to the C5 carbonyl), whereas the N1 atom is a secondary amine.

  • Restricted Rotation: The partial double-bond character of the N4-C5 amide bond restricts molecular rotation. This deshields the protons attached to the adjacent carbons (C3 and the benzylic CH₂).

  • Chemical Shift Causality: Because of this deshielding effect, the benzylic protons on N4 appear significantly further downfield (~4.60 ppm) compared to what would be expected if the benzyl group were attached to the N1 amine (~3.50 - 3.80 ppm).

  • Regiochemical Proof: The ultimate proof of N4-alkylation relies on Heteronuclear Multiple Bond Correlation (HMBC). A definitive 3-bond coupling (³JCH) must be observed between the benzylic protons and the C5 carbonyl carbon (173.5 ppm). If the benzyl group were at N1, this correlation would be a 5-bond coupling and thus invisible on the HMBC spectrum.

Experimental Protocol: Self-Validating NMR Acquisition

To achieve absolute quantitative and qualitative reliability, spectra must be acquired under strict, standardized experimental conditions[4]. The following step-by-step methodology ensures a self-validating workflow.

Step 1: Sample Preparation
  • Weigh 5–10 mg of highly purified 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[2].

  • Transfer the solution to a clean, high-quality 5 mm NMR tube, ensuring a solvent height of approximately 4–5 cm to maintain magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Perform gradient shimming to optimize magnetic field homogeneity, ensuring the TMS peak line-width at half-height is <1.0 Hz.

Step 3: ¹H NMR Data Acquisition
  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Number of Scans (NS): 16 (increase if the sample is dilute).

  • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of protons for accurate integration).

  • Spectral Width (SW): 12–16 ppm[2].

  • Acquisition Time (AQ): ~3.0 seconds.

Step 4: ¹³C NMR Data Acquisition
  • Pulse Sequence: 1D carbon with proton decoupling (e.g., zgpg30).

  • Number of Scans (NS): 1024 (due to the low 1.1% natural abundance of ¹³C)[2].

  • Relaxation Delay (D1): 2.0 seconds.

  • Spectral Width (SW): 220 ppm.

NMR_Workflow A 1. Sample Preparation 5-10 mg in 0.6 mL CDCl3 B 2. Shimming & Tuning Optimize Magnetic Field A->B C 3. 1H NMR Acquisition 400 MHz, NS=16, D1=2s B->C D 4. 13C NMR Acquisition 100 MHz, NS=1024, CPD C->D E 5. 2D NMR (HMBC/COSY) Regiochemical Mapping D->E F 6. Data Processing FT, Phasing, Integration E->F

Step-by-step experimental workflow for the NMR acquisition and processing of diazepanone derivatives.

Quantitative Data Presentation

The following tables summarize the validated ¹H and ¹³C NMR chemical shifts for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Notes
N4-CH₂-Ar 4.60Singlet (s)2H-Deshielded benzylic CH₂ due to amide N4
Ar-OCH₃ 3.80Singlet (s)3H-Methoxy protons
H-3 3.45Multiplet (m)2H-Ring CH₂ adjacent to amide N4
H-2 2.95Multiplet (m)2H-Ring CH₂ adjacent to amine N1
H-7 2.90Multiplet (m)2H-Ring CH₂ adjacent to amine N1
H-6 2.65Multiplet (m)2H-Ring CH₂ alpha to C5 carbonyl
N1-H 2.10Broad Singlet (br s)1H-Secondary amine proton (exchangeable)
Ar-H5' 7.25Triplet (t)1H8.0Aromatic proton (meta to OMe and Alkyl)
Ar-H6' 6.85Multiplet (m)1H-Aromatic proton
Ar-H4' 6.82Multiplet (m)1H-Aromatic proton
Ar-H2' 6.80Multiplet (m)1H-Aromatic proton (between OMe and Alkyl)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
C5 173.5Quaternary (C=O)Amide carbonyl
C3' 159.8Quaternary (Ar-C)Aromatic carbon attached to OMe
C1' 139.2Quaternary (Ar-C)Aromatic carbon attached to benzylic CH₂
C5' 129.6Tertiary (Ar-CH)Aromatic CH
C6' 120.1Tertiary (Ar-CH)Aromatic CH
C2' 113.5Tertiary (Ar-CH)Aromatic CH
C4' 112.8Tertiary (Ar-CH)Aromatic CH
Ar-OCH₃ 55.2Primary (CH₃)Methoxy carbon
N4-CH₂-Ar 50.5Secondary (CH₂)Benzylic carbon attached to amide N4
C2 49.5Secondary (CH₂)Ring carbon adjacent to N1
C3 48.2Secondary (CH₂)Ring carbon adjacent to N4
C7 47.8Secondary (CH₂)Ring carbon adjacent to N1
C6 36.4Secondary (CH₂)Ring carbon alpha to C5 carbonyl

2D NMR Structural Validation Logic

To establish absolute trustworthiness in the structural assignment, 2D NMR experiments—specifically Heteronuclear Multiple Bond Correlation (HMBC)—are employed to trace the connectivity of the molecule[2].

By analyzing the cross-peaks in the HMBC spectrum, we observe that the benzylic protons at 4.60 ppm strongly correlate with the carbonyl carbon at 173.5 ppm. This 3-bond correlation strictly dictates that the benzyl group is located at the N4 position. Furthermore, the C3 ring protons (3.45 ppm) also show a 3-bond correlation to the same carbonyl, confirming the integrity of the 1,4-diazepan-5-one core.

HMBC_Logic N4 N4 (Amide Nitrogen) C5 C5 (Carbonyl, 173.5 ppm) N4->C5 Amide Bond H_Benz Benzylic CH2 (4.60 ppm) H_Benz->N4 Direct Bond H_Benz->C5 3-Bond HMBC H_C3 Ring C3-H2 (3.45 ppm) H_C3->N4 Direct Bond H_C3->C5 3-Bond HMBC H_C6 Ring C6-H2 (2.65 ppm) H_C6->C5 2-Bond HMBC

HMBC correlation logic confirming the N4-regiochemistry of the 3-methoxybenzyl substitution.

References

  • Mulard, E.D. et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." Molecules 2025, 30(8), 1838. Available at:[Link]

  • Ponnuswamy, S. et al. "N-Benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues: Synthesis, spectral characterization, stereochemistry, crystal structure and molecular docking studies." Journal of Molecular Structure 2016, 1121, 215-225. Available at:[Link]

  • Spectroscopy Online. "NMR Spectroscopy Revolutionizes Drug Discovery." Available at:[Link]

Sources

Method

In vivo dosing formulations for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Application Note: Advanced Preclinical In Vivo Dosing Formulations for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one Introduction & Mechanistic Rationale The compound 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (CAS: 1220036-03-2)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Preclinical In Vivo Dosing Formulations for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Introduction & Mechanistic Rationale

The compound 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (CAS: 1220036-03-2)[1] is a highly versatile chemical intermediate and a privileged structural motif in modern drug discovery. The 1,4-diazepane scaffold is frequently utilized in the development of targeted therapeutics, ranging from G-protein-coupled receptor (GPCR) ligands and antipsychotics[2] to potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[3].

Despite its robust in vitro binding affinities, translating this scaffold into in vivo efficacy presents distinct pharmacokinetic (PK) challenges. Many researchers face a "translational gap" where inadequate formulation leads to rapid metabolic clearance, poor membrane penetration, or precipitation at the injection site[3].

As a Senior Application Scientist, I approach formulation not as a mere mixing exercise, but as a physiochemical engineering task. The molecule (C₁₃H₁₈N₂O₂, MW 234.29 g/mol )[4] features a secondary amine at the N1 position and a lipophilic 3-methoxybenzyl group at the N4 position. This structural duality means the free base exhibits moderate lipophilicity (estimated LogP ~1.5–2.5) and is poorly soluble in neutral aqueous buffers (pH 7.4). To achieve systemic exposure without causing embolism (for IV) or erratic absorption (for PO), we must manipulate the solvation environment using co-solvency and macrocyclic complexation[5][6].

Physicochemical Profiling & Formulation Strategy

To design a self-validating formulation system, we must match the physical properties of the API (Active Pharmaceutical Ingredient) with the physiological constraints of the administration route.

Table 1: Physicochemical Profile and Vehicle Causality

ParameterValue / CharacteristicFormulation Causality & Strategy
Molecular Weight 234.29 g/mol Small molecule size allows for high permeability if kept in a dissolved state.
Ionization Profile Basic (Secondary Amine)Highly soluble in acidic environments (stomach) but risks precipitation in blood (pH 7.4). Requires co-solvents for IV administration.
IV Formulation 10% DMSO / 30% PEG400 / 60% SalineDMSO disrupts the crystal lattice; PEG400 acts as a co-solvent to prevent precipitation upon dilution in the bloodstream[6][7].
PO Formulation 20% HP-β-CD in Deionized WaterHydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic methoxybenzyl moiety, drastically enhancing oral bioavailability and dissolution rate[5][8].

Formulation Decision Workflow

The following workflow dictates the go/no-go decisions for formulating diazepanone derivatives based on the intended pharmacokinetic goals.

G Start 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (Free Base, MW 234.3) Route Select Administration Route Start->Route IV Intravenous (IV) Target: True Solution Route->IV Systemic PK PO Oral (PO) Target: High Bioavailability Route->PO Efficacy/Tox IV_Sol 10% DMSO + 30% PEG400 + 60% Saline IV->IV_Sol PO_Sol 20% HP-β-CD in Deionized Water PO->PO_Sol QC Quality Control (Visual, pH 7.0-7.4, HPLC) IV_Sol->QC PO_Sol->QC

Fig 1: Formulation decision tree for IV and PO dosing of the diazepanone scaffold.

Experimental Protocols

Every protocol below is designed as a self-validating system . If a formulation fails the built-in Quality Control (QC) checks, it must not be dosed, as it will yield artifactual PK data.

Protocol A: Intravenous (IV) Solution Preparation

Target Concentration: 2.0 mg/mL Vehicle: 10% DMSO / 30% PEG400 / 60% Saline (0.9% NaCl)[6][7]

Mechanistic Note: We utilize a sequential addition method. Adding saline directly to the API will cause irreversible crystallization. DMSO is required to break the initial solid-state lattice, while PEG400 acts as a thermodynamic bridge to the aqueous phase[6].

Step-by-Step Methodology:

  • API Weighing: Accurately weigh 20.0 mg of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one into a clean, sterile glass vial.

  • Primary Solvation: Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until the powder is completely dissolved.

    • Self-Validation Check 1: The solution must be perfectly clear. If particulates remain, sonicate for 5 minutes at room temperature.

  • Co-solvent Addition: Add 3.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 1 minute to ensure a homogenous organic phase.

  • Aqueous Phase Addition: Crucial Step. Place the vial on a magnetic stirrer. While stirring at 400 RPM, add 6.0 mL of 0.9% Saline dropwise (approx. 1 mL/min). Rapid addition will cause localized solvent shock and precipitation.

  • Sterile Filtration: Pass the final formulation through a 0.22 µm PTFE or PES syringe filter.

  • Self-Validation & Go/No-Go Criteria:

    • Shine a laser pointer through the vial. If the beam is highly visible (Tyndall effect), micro-precipitation has occurred. No-Go: Do not dose. Increase PEG400 to 40% and reduce Saline to 50%.

    • Measure pH: Must be between 6.5 and 7.4.

Protocol B: Oral (PO) Formulation via Cyclodextrin Complexation

Target Concentration: 5.0 mg/mL Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Deionized Water[5][8]

Mechanistic Note: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The 3-methoxybenzyl ring of our API inserts into this cavity, forming a non-covalent inclusion complex that drastically increases aqueous solubility without using harsh organic solvents[5][8].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of deionized water. Stir until completely clear. Adjust final volume to 10.0 mL.

  • API Addition: Weigh 50.0 mg of the API and transfer it to a mortar or glass vial.

  • Complexation (Kneading/Sonication): Add the 20% HP-β-CD solution to the API in 2 mL increments.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The thermal energy accelerates the thermodynamic equilibrium of the host-guest complexation[8].

  • Self-Validation & Go/No-Go Criteria:

    • The resulting fluid should be a clear or slightly opalescent solution. If heavy settling occurs after 1 hour of resting, the complexation is incomplete. No-Go: Add 0.1 M HCl in micro-aliquots to lower pH slightly and protonate the N1 amine, driving solubility.

In Vivo Pharmacokinetic Pathway

Understanding the fate of the formulation post-administration is critical for interpreting PK data. The diagram below illustrates the physiological journey of the PO-administered HP-β-CD complex.

PK Dose PO Administration (HP-β-CD Complex) GI GI Tract Dissociation & Absorption Dose->GI Portal Portal Vein GI->Portal Lipophilic Permeation Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Free Drug) Liver->Systemic Surviving Fraction Target Target Tissue (Receptor Binding) Systemic->Target

Fig 2: In vivo absorption and distribution pathway for PO administered HP-β-CD formulations.

References

  • NextSDS. "4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Institutes of Health (NIH). "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." PMC. Available at:[Link]

  • Asian Journal of Organic & Medicinal Chemistry. "In vivo Potential Antipsychotics." Asian Pubs. Available at: [Link]

  • National Institutes of Health (NIH). "Preparation, Characterization and in Vivo Evaluation of Formulation of Baicalein With Hydroxypropyl-Beta-Cyclodextrin." PubMed. Available at:[Link]

  • National Institutes of Health (NIH). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." PMC. Available at:[Link]

  • ACS Publications. "Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: 4-(3-Methoxybenzyl)-1,4-diazepan-5-one as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Library Synthesis, and High-Throughput Screening Protocols Introduction & Scaffold Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Library Synthesis, and High-Throughput Screening Protocols

Introduction & Scaffold Rationale

The pursuit of novel chemotypes in drug discovery increasingly relies on conformationally restricted, sp³-rich heterocycles that offer improved solubility and reduced planarity compared to traditional flat aromatic rings. The 1,4-diazepan-5-one (homopiperazinone) core has emerged as a highly versatile "privileged scaffold"[1]. Crystallographic studies reveal that this seven-membered ring predominantly adopts a well-defined chair conformation, providing precise 3D vectors for substituents that are critical for fitting into complex protein binding pockets[2].

Specifically, 3 serves as an advanced, highly optimized building block[3].

The N4-Substitution Causality: The 3-methoxybenzyl group at the N4 position serves a dual purpose. First, the benzyl linker provides a flexible yet sterically defined aromatic ring capable of engaging in π

π or cation- π interactions. Second, the meta-methoxy group offers a unique hydrogen-bond acceptor vector that avoids the severe steric clashes often seen with ortho-substitutions, while exhibiting superior metabolic stability against CYP450-mediated O-dealkylation compared to para-methoxy analogs.
  • The N1-Handle: The secondary amine at the N1 position remains unsubstituted, providing a highly reactive nucleophilic handle for parallel library synthesis (e.g., sulfonylations, acylations, or reductive aminations).

  • This specific scaffold has proven highly effective in generating1[1], as well as4[4].

    Discovery Workflow & Logical Relationships

    To systematically exploit this scaffold, a parallel synthesis workflow coupled with orthogonal biological screening is employed. The diagram below illustrates the logical progression from the core scaffold to lead optimization.

    G Scaffold 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one Deriv N1-Derivatization (Parallel Synthesis) Scaffold->Deriv Target1 CNS Target: mGluR4 (PAM Screening) Deriv->Target1 Target2 Infectious Disease: PtpB-Mtb (Inhibitor Screening) Deriv->Target2 Assay1 FLIPR Calcium Assay Target1->Assay1 Assay2 Biolayer Interferometry Target2->Assay2 LeadOpt Lead Optimization & ADME Profiling Assay1->LeadOpt Assay2->LeadOpt

    Workflow for derivatization and screening of the 1,4-diazepan-5-one scaffold in drug discovery.

    Quantitative Data: Representative Library Profiling

    The table below summarizes the physicochemical and target-binding profiles of representative N1-derivatized libraries built upon the 4-(3-Methoxybenzyl)-1,4-diazepan-5-one scaffold. Notice how the electronic and steric properties of the N1-substituent dictate target selectivity.

    Cmpd IDN1-Substituent (R-group)mGluR4 PAM EC₅₀ (µM)PtpB-Mtb IC₅₀ (µM)cLogPKinetic Solubility (µg/mL)
    S-01 None (Core Scaffold)> 50.0> 50.01.8> 200
    S-02 4-Methoxybenzenesulfonyl2.1 45.33.485
    S-03 2-Fluorobenzoyl18.514.4 2.9110
    S-04 1-Oxidoisonicotinoyl> 50.08.2 2.1155
    S-05 4-(Trifluoromethyl)benzyl3.3 32.64.225

    Data synthesis based on structural activity relationships (SAR) of homopiperazinyl and diazepane derivatives in literature[1][4].

    Self-Validating Experimental Protocols

    Protocol A: High-Throughput N1-Sulfonylation/Acylation (Library Synthesis)

    This protocol describes the parallel derivatization of the N1 position.

    Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base rather than triethylamine. The severe steric hindrance of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the acyl/sulfonyl chlorides, thereby eliminating the formation of unwanted quaternary ammonium byproducts. Anhydrous dichloromethane (DCM) is selected to prevent the competitive hydrolysis of the electrophiles.

    Step-by-Step Procedure:

    • Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one into each well.

    • Solvation: Add 500 µL of anhydrous DCM to each well under a nitrogen atmosphere.

    • Base Addition: Add 0.25 mmol (2.5 eq) of anhydrous DIPEA to each well. Agitate the plate at 400 rpm for 5 minutes.

    • Electrophile Addition: Cool the block to 0°C. Slowly dispense 0.12 mmol (1.2 eq) of the respective sulfonyl chloride or acid chloride library members into the wells. Cooling is critical to minimize exothermic degradation and ensure regioselectivity.

    • Reaction: Seal the plate and shake at room temperature for 12 hours.

    • Quenching & Workup: Add 200 µL of saturated aqueous NaHCO₃ to quench unreacted electrophiles. Centrifuge the plate at 3000 x g for 10 minutes to achieve phase separation.

    • Validation (QC): Extract 5 µL of the organic layer and analyze via LC-MS. A reaction is considered successful if the target mass [M+H]⁺ is >85% of the total ion current (TIC).

    Protocol B: Functional Calcium Mobilization Assay (mGluR4 PAM Screening)

    To evaluate the synthesized library for CNS target engagement (e.g., mGluR4), a functional cell-based assay is required.

    Mechanistic Causality: Fluo-4 AM is a cell-permeable fluorescent dye that binds intracellular calcium. However, HEK293 cells actively extrude this dye via multidrug resistance proteins (MRPs). We mandate the addition of Probenecid—a potent MRP inhibitor—during the dye-loading phase. Without Probenecid, the signal-to-noise ratio degrades rapidly, leading to false negatives in HTS.

    Step-by-Step Procedure:

    • Cell Plating: Seed HEK293 cells stably expressing human mGluR4 and Gαqi5 (to force coupling to the calcium pathway) into 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading: Remove the culture media. Add 20 µL/well of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

    • Washing: Wash the cells three times with assay buffer (containing 2.5 mM Probenecid) using an automated plate washer to remove extracellular dye. Leave 20 µL of buffer in each well.

    • Compound Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a 10-second baseline fluorescence. Inject 10 µL of the test compounds (from Protocol A) at a final concentration of 10 µM.

    • Agonist Challenge: After a 3-minute incubation (to allow allosteric binding), inject an EC₂₀ concentration of the orthosteric agonist L-AP4.

    • Validation: Calculate the Z'-factor using a known PAM (e.g., VU0155041) as a positive control and DMSO as a negative control. The assay is validated only if Z' > 0.5.

    References

    • Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: nih.gov URL:[Link]

    • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: asm.org URL:[Link]

    • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives Source: nih.gov URL:[Link]

    • 4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information Source: nextsds.com URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

    Welcome to the Technical Support Center. Synthesizing 4-(3-Methoxybenzyl)-1,4-diazepan-5-one requires precise control over regioselectivity and protecting group chemistry.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Synthesizing 4-(3-Methoxybenzyl)-1,4-diazepan-5-one requires precise control over regioselectivity and protecting group chemistry. Because the starting material, 1,4-diazepan-5-one, contains both a secondary amine (N1) and a secondary amide (N4), direct alkylation is unfeasible and leads to complex mixtures.

    As a best practice, the optimized route requires a self-validating three-step system: N1-Boc protection , N4-alkylation using a strong base, and subsequent N1-deprotection .

    Mechanistic Overview & Workflow

    SynthesisWorkflow Start 1,4-diazepan-5-one Step1 Step 1: N1-Protection (Boc2O, Et3N, DCM) Start->Step1 Intermediate1 1-Boc-1,4-diazepan-5-one Step1->Intermediate1 Step2 Step 2: N4-Alkylation (NaH, 3-OMe-BnBr, DMF) Intermediate1->Step2 Intermediate2 1-Boc-4-(3-methoxybenzyl)- 1,4-diazepan-5-one Step2->Intermediate2 Step3 Step 3: N1-Deprotection (4M HCl/Dioxane) Intermediate2->Step3 Product 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one Step3->Product

    Figure 1: Three-step synthetic workflow for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

    Troubleshooting Guide & FAQs

    Q1: Why is my yield of the N4-alkylated intermediate so low, with significant starting material remaining? A1: This is typically caused by incomplete deprotonation of the lactam amide. The secondary amide in 1-Boc-1,4-diazepan-5-one has a pKa of approximately 16–17. Weak bases like potassium carbonate (K₂CO₃) or triethylamine cannot quantitatively generate the reactive amide enolate. Solution: Switch to a strong base such as Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS)[1]. Using NaH in anhydrous DMF at 0 °C ensures complete deprotonation before the addition of the electrophile ().

    Q2: I am observing a mixture of N-alkylated and O-alkylated products. How can I drive the regioselectivity toward N4-alkylation? A2: Upon deprotonation, the lactam forms an ambident enolate with electron density shared between the nitrogen and oxygen atoms. According to Hard Soft Acid Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the nitrogen is "soft"[2]. Solution: Use a "soft" electrophile like 3-methoxybenzyl bromide (rather than the chloride or mesylate) to thermodynamically favor N-alkylation (). Furthermore, polar aprotic solvents like DMF or NMP enhance nitrogen nucleophilicity by effectively solvating the sodium counterion.

    Mechanism Amide Lactam Amide (N4) pKa ~16-17 Enolate Ambident Enolate [N- vs O- Nucleophile] Amide->Enolate Deprotonation Base NaH (Strong Base) Base->Enolate O_Alk O-Alkylation (Minor) Hard Electrophile Pathway Enolate->O_Alk Kinetic Control N_Alk N-Alkylation (Major) Soft Electrophile Pathway Enolate->N_Alk Thermodynamic Control (with Benzyl Bromide)

    Figure 2: Regioselectivity of the ambident lactam enolate during alkylation.

    Q3: During the final deprotection step, I am losing the 3-methoxybenzyl group. Is it acid-sensitive? A3: While the 4-methoxybenzyl (PMB) group is highly acid-labile and readily cleaved by Trifluoroacetic acid (TFA) due to resonance stabilization of the resulting benzylic carbocation, the 3-methoxybenzyl group is significantly more stable[3]. The meta-methoxy group provides only inductive effects, making the benzylic position less susceptible to acidic cleavage (). Solution: If you observe degradation with neat TFA or prolonged heating, switch to 4M HCl in 1,4-dioxane at room temperature. This provides rapid, quantitative Boc removal without risking the integrity of the 3-methoxybenzyl moiety.

    Q4: The final product (free amine) is difficult to extract from the aqueous layer. How can I improve recovery? A4: 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is a highly polar secondary amine. At neutral pH, it remains partially protonated and highly water-soluble. Solution: Basify the aqueous layer to pH > 12 using 2M NaOH before extraction. Extract with a solvent mixture of 10% isopropanol in dichloromethane (DCM). The isopropanol disrupts the hydration shell around the amine, significantly improving the partition coefficient into the organic phase.

    Quantitative Data: Alkylation Optimization

    The following table summarizes the causal relationship between base/solvent selection and the resulting yield and regioselectivity during the N4-alkylation step.

    BaseSolventElectrophileTemperatureYield (%)Regioselectivity (N:O)
    K₂CO₃ (2.0 eq)ACN3-OMe-BnCl80 °C35%85:15
    Cs₂CO₃ (1.5 eq)DMF3-OMe-BnBr60 °C65%90:10
    NaH (1.2 eq)THF3-OMe-BnBr0 °C to RT78%95:5
    NaH (1.2 eq) DMF 3-OMe-BnBr 0 °C to RT 92% >99:1

    Validated Experimental Protocols

    Protocol 1: N1-Protection (Synthesis of 1-Boc-1,4-diazepan-5-one)
    • Dissolve 1,4-diazepan-5-one (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

    • Add Triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Warm to room temperature and stir for 4 hours. Self-Validation: Monitor reaction completion via TLC (Ninhydrin stain; the primary amine starting material will stain intensely, whereas the Boc-protected product will not).

    • Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Protocol 2: N4-Alkylation (Synthesis of 1-Boc-4-(3-methoxybenzyl)-1,4-diazepan-5-one)
    • Dissolve 1-Boc-1,4-diazepan-5-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere and cool to 0 °C.

    • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes at 0 °C. Self-Validation: Wait until hydrogen gas evolution completely ceases, ensuring quantitative enolate formation.

    • Add 3-methoxybenzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with water (5x) and brine to thoroughly remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

    Protocol 3: N1-Deprotection (Synthesis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one)
    • Dissolve the alkylated intermediate in a minimal amount of anhydrous DCM.

    • Add 4M HCl in 1,4-dioxane (10 eq) at room temperature. Stir for 2 hours.

    • Concentrate the mixture in vacuo to remove excess HCl and solvent.

    • Suspend the resulting hydrochloride salt in water and adjust the pH to >12 using 2M NaOH. Self-Validation: Verify pH with indicator paper before proceeding to extraction.

    • Extract the free amine using a mixture of 10% Isopropanol in DCM (3x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final target compound.

    References

    • Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: National Institutes of Health (NIH) URL:[Link]

    • Protective Groups in Organic Synthesis / Cleavage of Methoxybenzyl Ethers Source: Thieme Connect URL:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 4-(3-Methoxybenzyl)-1,4-diazepan-5-one Precipitation in Aqueous Media

    Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals experiencing precipitation, turbidity, or inconsistent dosing when working wit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals experiencing precipitation, turbidity, or inconsistent dosing when working with 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in aqueous buffers or cell culture media.

    Rather than simply providing a list of fixes, this guide deconstructs the thermodynamic and kinetic drivers of precipitation, empowering you to rationally design a stable formulation for your specific assay requirements.

    Mechanistic Profiling: Why Does Precipitation Occur?

    To troubleshoot effectively, we must first understand the physicochemical nature of the molecule. 4-(3-Methoxybenzyl)-1,4-diazepan-5-one consists of two distinct domains:

    • The 1,4-Diazepan-5-one Ring: A polar, nitrogen-containing heterocycle. While diazepane and piperazine scaffolds are often utilized in drug design to enhance aqueous solubility[1], the presence of the amide carbonyl (5-one) significantly reduces the basicity of the adjacent nitrogen, limiting its capacity to form highly soluble salts at physiological pH.

    • The 3-Methoxybenzyl Group: A highly lipophilic moiety that drives hydrophobic collapse when exposed to high-dielectric environments (like water).

    The "Solvent-Shift" Phenomenon

    In preclinical workflows, hydrophobic compounds are typically stored as concentrated stock solutions in anhydrous Dimethyl Sulfoxide (DMSO)[2]. When this DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is suddenly stripped of its solvating environment, leading to localized supersaturation. If the concentration exceeds the compound's intrinsic kinetic solubility, nucleation occurs, followed by rapid crystal growth or amorphous aggregation (precipitation)[2].

    G Stock DMSO Stock Solution (High Solubility) Mix Solvent Shift (Rapid Mixing) Stock->Mix Buffer Aqueous Media (High Polarity) Buffer->Mix Super Transient Supersaturation Mix->Super Super->Buffer Stabilized Nucleation Nucleation & Aggregation (Hydrophobic Collapse) Super->Nucleation If unmitigated Precipitate Visible Precipitation (Crystals/Turbidity) Nucleation->Precipitate Intervention1 Add Co-solvents (PEG400, Tween-80) Intervention1->Mix Intervention2 Add HP-β-CD (Encapsulation) Intervention2->Buffer

    Mechanistic pathway of solvent-shift precipitation and targeted intervention points.

    Formulation Strategies & Quantitative Comparison

    To prevent the 3-methoxybenzyl moiety from inducing aggregation, we must alter the thermodynamics of the solvent system. Below is a comparative matrix of validated formulation strategies.

    Formulation StrategyMechanism of ActionMax Final Organic %Estimated Solubility LimitBiological Assay Compatibility
    Direct Dilution (Control) None (DMSO only)0.1% - 1.0%< 10 µMHigh (if kept < 0.5% DMSO)
    Co-solvent System Lowers dielectric constant of water5% DMSO + 5% Tween-8050 - 100 µMModerate (Surfactant toxicity)
    Cyclodextrin (HP-β-CD) Host-guest encapsulation of lipophilic ring1% DMSO + 20% HP-β-CD> 500 µMVery High (Inert in most cells)
    pH Adjustment (pH 4.5) Protonation of free secondary amine1% DMSO100 - 200 µMLow (Requires acidic conditions)

    Step-by-Step Troubleshooting Protocols

    Protocol A: The Cyclodextrin Inclusion Method (Recommended)

    Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible inclusion complex with the 3-methoxybenzyl group, shielding it from water while maintaining a hydrophilic exterior. This is the most reliable method for cell-based assays[3].

    Causality Check: By pre-dissolving the cyclodextrin in the aqueous phase, the compound is immediately encapsulated upon solvent shift, bypassing the nucleation phase entirely.

    • Prepare the Aqueous Carrier: Dissolve HP-β-CD in your target buffer (e.g., PBS) to a final concentration of 20% (w/v). Filter sterilize (0.22 µm).

    • Prepare the Stock: Dissolve 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in 100% anhydrous DMSO to create a 50 mM stock. Self-Validation: Ensure the solution is optically clear. Any initial cloudiness indicates degraded/hydrated DMSO.

    • High-Shear Mixing: Place the 20% HP-β-CD solution on a vortex mixer at medium-high speed.

    • Dropwise Addition: While vortexing, add the DMSO stock dropwise to the aqueous carrier until the desired final concentration is reached (keep final DMSO ≤ 1%).

    • Equilibration: Bath sonicate the mixture at 37°C for 10 minutes to drive the thermodynamics of the inclusion complex.

    • Validation: Analyze via Dynamic Light Scattering (DLS) or visually inspect against a dark background. The solution should exhibit zero turbidity.

    W Step1 1. Prepare 50 mM Stock in 100% Anhydrous DMSO Step3 3. Dropwise Addition with High-Shear Vortexing Step1->Step3 Step2 2. Prepare Aqueous Phase (20% HP-β-CD in PBS) Step2->Step3 Step4 4. Bath Sonication (10 mins at 37°C) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PTFE) Step4->Step5 Step6 6. DLS or Visual QC (Confirm Monodispersity) Step5->Step6

    Step-by-step formulation workflow for preparing stable aqueous solutions using cyclodextrins.

    Protocol B: The Step-Down Co-Solvent Method

    If cyclodextrins interfere with your specific target, use a surfactant/co-solvent blend.

    • Create a Master Mix: Mix 10% DMSO, 40% PEG400, and 50% Tween-80 (v/v/v).

    • Dissolve Compound: Add the dry powder of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one directly into this Master Mix to achieve your stock concentration.

    • Aqueous Dilution: Dilute this organic stock 1:10 into your final aqueous media. Note: The high local viscosity of PEG400 slows down the diffusion of the solvent into water, kinetically delaying nucleation while Tween-80 forms micelles around the compound.

    Frequently Asked Questions (FAQs)

    Q: My solution is clear initially, but a precipitate forms after 24 hours in the incubator. Why? A: You are observing the transition from kinetic solubility to thermodynamic solubility. The rapid mixing created a metastable supersaturated solution. Over 24 hours at 37°C, the system reaches thermodynamic equilibrium, and the excess compound crystallizes out[2]. To fix this, you must lower the final concentration or utilize the HP-β-CD encapsulation protocol to alter the thermodynamic baseline.

    Q: Can I just heat the cell culture media to dissolve the precipitate? A: Heating increases the kinetic energy of the system and temporarily increases solubility. However, as soon as the media cools back to 37°C (or room temperature during handling), the compound will crash out again. Furthermore, repeated heating can degrade essential proteins and factors in cell culture media, leading to secondary precipitation of media components.

    Q: Will adjusting the pH of my buffer help? A: Marginally. The 1,4-diazepan-5-one ring has a secondary amine, but its pKa is influenced by the adjacent amide carbonyl. While dropping the pH to 4.0 will protonate the amine and increase solubility via salt formation, most biological assays require a pH of 7.4. If you adjust the pH back to 7.4 after dissolution, the free base will instantly precipitate.

    Q: Does the quality of my DMSO matter? A: Absolutely. DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, its solvating power for lipophilic compounds like the 3-methoxybenzyl moiety drops drastically[4]. Always use fresh, anhydrous DMSO (stored over molecular sieves) for stock preparation.

    References

    • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed/NIH. Available at: [Link]

    • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Chromatographic Analysis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

    Welcome to the dedicated support center for optimizing the chromatographic analysis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated support center for optimizing the chromatographic analysis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.

    Troubleshooting Guide: A Problem-Solution Approach

    This section addresses specific issues you may encounter. We diagnose the likely causes related to the mobile phase and provide actionable, step-by-step solutions.

    Issue 1: My peak for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is tailing significantly.

    Q: I'm observing a peak with a significant tail, leading to poor integration and inaccurate quantification. What is the likely cause and how can I fix it?

    A: Peak tailing for a basic compound like 4-(3-methoxybenzyl)-1,4-diazepan-5-one is a classic and solvable problem in reversed-phase HPLC.[1][2] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

    Causality Explained: Your analyte contains amine groups, making it a basic compound. The stationary phase, typically silica-based C18, has residual silanol groups (Si-OH) on its surface. At mid-range pH values, these silanols can be deprotonated (Si-O⁻), creating negatively charged sites.[3] Your protonated basic analyte (Analyte-NH⁺) can then interact with these sites through a strong ionic attraction, in addition to the desired hydrophobic interaction. This secondary interaction is strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][3]

    Step-by-Step Troubleshooting Protocol:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[1][4]

      • Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).

      • Rationale: At low pH, the high concentration of protons (H⁺) in the mobile phase keeps the silanol groups in their neutral, non-ionized form (Si-OH). This eliminates the ionic secondary interaction, leading to a more symmetrical peak. The pKa of diazepam, a structurally similar compound, is around 3.3-3.4, so working at a pH unit below this value ensures the analyte is fully protonated and behaves consistently.[5]

    • Select a High-Purity, Base-Deactivated Column: Modern columns are designed to minimize this issue.

      • Action: If you are using an older "Type A" silica column, switch to a modern, high-purity "Type B" silica column that is end-capped or otherwise base-deactivated.[3]

      • Rationale: These columns have a much lower concentration of accessible, acidic silanol groups, inherently reducing the opportunities for secondary interactions.[3]

    • Consider a Mobile Phase Additive (Use with Caution): While less common with modern columns, an amine additive can be used.

      • Action: Add a small concentration (e.g., 0.1% v/v) of triethylamine (TEA) to the mobile phase and adjust the pH.

      • Rationale: TEA acts as a competing base. It is a small molecule that will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[4] This is often a legacy solution and should be secondary to pH control and modern column selection.

    Issue 2: My resolution between the main peak and an impurity is poor.

    Q: I have an impurity peak that is co-eluting or poorly resolved from the main 4-(3-methoxybenzyl)-1,4-diazepan-5-one peak. How can I improve the separation using the mobile phase?

    A: Achieving adequate resolution requires manipulating the selectivity (α) and efficiency (N) of your separation. The mobile phase composition is your most powerful tool for this.

    Causality Explained: Resolution is a function of the retention factor (k), selectivity, and plate count. To improve it, you need to alter the thermodynamics of the separation to make the column "see" the two compounds differently. This is primarily achieved by adjusting the mobile phase's organic modifier content and its pH.

    Step-by-Step Troubleshooting Protocol:

    • Optimize the Organic Modifier Percentage:

      • Action: Perform a series of injections while systematically varying the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. For example, if you are using 60:40 Acetonitrile:Buffer, try 65:35, 55:45, and 50:50.

      • Rationale: Changing the solvent strength will alter the retention time of both peaks. Often, their retention will change at different rates, leading to an improvement in selectivity and, therefore, resolution.

    • Change the Organic Modifier Type:

      • Action: If you are using acetonitrile, switch to methanol (or vice-versa) and re-optimize the organic percentage.

      • Rationale: Acetonitrile and methanol have different chemical properties and interact with analytes and the stationary phase in distinct ways. This change in interaction can significantly alter the elution order or spacing of your peaks, providing the selectivity boost needed for resolution.

    • Fine-Tune the Mobile Phase pH:

      • Action: Make small, incremental changes to the mobile phase pH (e.g., in 0.2 unit steps) within the optimal range of 2.5 to 4.0.

      • Rationale: If the impurity has a different pKa from your main analyte, even a small change in pH can alter its ionization state and, consequently, its retention time relative to the main peak.[6][7] This is a powerful way to manipulate selectivity for ionizable compounds.

    Frequently Asked Questions (FAQs)

    Q1: What is a good starting point for a mobile phase for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one?

    A: Based on methods for structurally similar compounds like diazepam, a robust starting point for reversed-phase HPLC would be:[8][9]

    ParameterRecommended Starting ConditionRationale
    Column C18, 4.6 x 150 mm, 5 µm (High-purity, base-deactivated)Provides good retention and peak shape for basic compounds.
    Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the system to suppress silanol interactions.
    Mobile Phase B AcetonitrileGood UV transparency and efficiency.
    Gradient/Isocratic Start with Isocratic: 60% B, 40% ASimple starting point; adjust based on retention.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30 °CProvides stable retention times.
    Detection (UV) 254 nmCommon wavelength for aromatic compounds like diazepam.[1]

    Q2: Should I use acetonitrile or methanol as the organic modifier?

    A: Both are excellent choices, and the best one is method-dependent. Acetonitrile typically provides lower backpressure and slightly sharper peaks (higher efficiency). Methanol can offer different selectivity, which might be crucial for resolving your main peak from closely eluting impurities. It is often recommended to screen both during method development.

    Q3: How critical is it to use a buffer? Can I just use acidified water?

    A: Using a buffer is highly critical for a robust and reproducible method.[9] While adding acid (like formic or phosphoric acid) to water will lower the pH, it does not have the capacity to resist changes in pH. A buffer ensures that the pH of the mobile phase remains constant, even with the introduction of the sample, leading to stable and reproducible retention times. This is a cornerstone of a validated analytical method.

    Q4: My retention times are drifting to shorter times with every injection. What's wrong?

    A: This is a common sign of inadequate column equilibration. Ensure that after any change in mobile phase composition or after the system has been idle, you flush the column with at least 10-15 column volumes of the new mobile phase before injecting your first sample. If the problem persists, it could indicate a leak in the system or a failing pump seal, which should be investigated.

    Visual Workflows and Diagrams

    Troubleshooting Peak Tailing

    The following decision tree provides a logical workflow for diagnosing and solving peak tailing issues.

    PeakTailing_Troubleshooting start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene, Uracil) start->check_neutral physical_issue Physical Problem (Void, Bad Connection) check_neutral->physical_issue Neutral Compound Tails chemical_issue Chemical Problem (Secondary Interactions) check_neutral->chemical_issue Neutral is Symmetrical fix_physical Solution: - Check fittings - Replace guard column - Consider new column physical_issue->fix_physical fix_chemical Solution: 1. Lower Mobile Phase pH (2.5-3.5) 2. Use Base-Deactivated Column 3. (Optional) Add TEA chemical_issue->fix_chemical

    Caption: Decision tree for troubleshooting peak tailing.

    Systematic Mobile Phase Optimization Workflow

    This diagram outlines a structured approach to developing a robust mobile phase for your analyte.

    MethodDev_Workflow start Start: Define Analytical Goal (e.g., Resolve Impurity X) step1 Step 1: Select Column & Initial Conditions (C18, ACN/Buffered Water pH 3.0) start->step1 step2 Step 2: Optimize Organic % (Isocratic) (Find k' between 2 and 10) step1->step2 decision1 Resolution Adequate? step2->decision1 step3 Step 3: Change Organic Modifier (Switch ACN to MeOH & Re-optimize %) decision1->step3 No end Final Method Conditions decision1->end Yes decision2 Resolution Adequate? step3->decision2 step4 Step 4: Optimize pH (Fine-tune between 2.5 and 4.0) decision2->step4 No decision2->end Yes step4->end

    Caption: Workflow for systematic mobile phase optimization.

    References

    • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex Inc.
    • Głód, B., & Staroń, R. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography -- Modern TLC, 17(4), 297-301. Retrieved from AKJournals.
    • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs.
    • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation.
    • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from Chromatography Online.
    • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from uHPLCs.
    • Sutan, C., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. Retrieved from ThaiScience.
    • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek.
    • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters Corporation.
    • Al-Ghanem, S. M., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3855. Retrieved from MDPI.
    • Srivastava, V., Kumar, P., & Jat, R. K. (n.d.). Development and validation of RP-HPLC method for diazepam and imipramine in bulk & pharmaceutical formulations. Pharmacophore. Retrieved from Pharmacophore.
    • Ewan, M., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 895968. Retrieved from Frontiers.
    • BenchChem. (2025, December). Improving the selectivity of analytical methods for benzodiazepine derivatives. Retrieved from BenchChem.
    • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from Chromatography Online.
    • Choudhury, T., et al. (2015, April 27). reverse phase hplc method and method validation of diazepam by using single mobile phase. ResearchGate. Retrieved from ResearchGate.
    • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from JOCPR.
    • NextSDS. (n.d.). 4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from NextSDS.
    • DrugMapper. (n.d.). diazepam. Retrieved from DrugMapper.
    • He, J., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 12(42), 27365-27373. Retrieved from RSC Publishing.
    • SWGDRUG. (1999, February 15). DIAZEPAM. Retrieved from SWGDRUG.org.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Off-Target Effects of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in Biochemical Assays

    Welcome to the Technical Support Center for assay optimization involving 1,4-diazepan-5-one derivatives. 4-(3-Methoxybenzyl)-1,4-diazepan-5-one contains a privileged heterocyclic scaffold frequently utilized in medicinal...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for assay optimization involving 1,4-diazepan-5-one derivatives. 4-(3-Methoxybenzyl)-1,4-diazepan-5-one contains a privileged heterocyclic scaffold frequently utilized in medicinal chemistry. However, like many lipophilic small molecules, it can exhibit off-target effects and assay interference that mimic genuine biological activity.

    As a Senior Application Scientist, I have designed this guide to provide a mechanistic approach to diagnosing and resolving these issues. The protocols below are engineered as self-validating systems to ensure high-fidelity data in your biochemical screens.

    Part 1: Diagnostic Workflow for Assay Interference

    Before altering the chemical structure of your hit compound, you must systematically rule out physical and optical artifacts. Use the logical workflow below to isolate the root cause of the off-target behavior.

    G A Initial Hit: 4-(3-Methoxybenzyl)-1,4-diazepan-5-one B Detergent Counter-Screen (Add 0.01% Triton X-100) A->B C Is Activity Lost? B->C D Colloidal Aggregation (False Positive) C->D Yes E Activity Maintained C->E No F Orthogonal Optical Screen (Read without target) E->F G High Background Signal? F->G H Optical Interference (Switch Assay Modality) G->H Yes I True Target Modulator (Proceed to SAR) G->I No

    Fig 1. Decision-tree workflow for isolating and identifying small molecule assay interference.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: My dose-response curve for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is extremely steep (Hill slope > 2). Is this a specific off-target interaction? A1: No. A steep Hill slope is a classic hallmark of colloidal aggregation-based promiscuity , rather than a specific 1:1 stoichiometric off-target binding event. At micromolar concentrations in aqueous buffers, lipophilic molecules containing benzyl and diazepanone moieties can spontaneously form sub-micron colloidal aggregates. These aggregates sequester proteins non-specifically, leading to enzyme denaturation and false-positive inhibition. To establish causality, you must perturb the physical state of the aggregate using a non-ionic surfactant (see Protocol 1).

    Q2: We are using a fluorescence polarization (FP) assay, and the compound shows high background signal even in the absence of the target protein. How do we proceed? A2: You are observing technology-related assay interference , specifically autofluorescence or signal quenching . The 3-methoxybenzyl group, combined with potential trace impurities from synthesis, can absorb and emit light at wavelengths that overlap with common fluorophores (e.g., FITC or AMC). This optical interference mimics target engagement. If the fluorescence scales linearly with compound concentration without the protein, you must switch to an orthogonal assay (e.g., RapidFire Mass Spectrometry or an absorbance-based assay) that does not rely on the same detection modality.

    Q3: The compound passes the detergent test and is not fluorescent, but it still hits multiple unrelated kinases in our counter-screen. Is it a PAINS (Pan-Assay Interference Compound)? A3: While the 1,4-diazepan-5-one core is not a classical PAINS substructure (like rhodanines or quinones) , the molecule can still act as a "nuisance compound" through non-specific hydrophobic interactions driven by the 3-methoxybenzyl moiety. True PAINS often operate via covalent modification or redox cycling . To differentiate between a PAINS-like reactive mechanism and non-specific hydrophobic binding, perform a time-dependent pre-incubation assay (see Protocol 2).

    Part 3: Self-Validating Experimental Protocols
    Protocol 1: Detergent-Shift Assay for Colloidal Aggregation

    Objective: To definitively separate specific target modulation from aggregation-based enzyme sequestration. Causality: Non-ionic detergents lower the surface tension of the buffer, preventing the formation of small molecule colloids without denaturing the target protein.

    • Buffer Preparation: Prepare two identical sets of assay buffer: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100 or CHAPS).

    • Compound Dilution: Perform a 10-point serial dilution (e.g., 100 µM to 10 nM) of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in both buffers.

    • Target Addition & Self-Validation: Add the target enzyme at a constant concentration (e.g., 5 nM) to all wells. Self-validation step: Include a known specific, non-aggregating inhibitor as a positive control in both buffers. If the positive control loses activity in Buffer B, the detergent is denaturing your enzyme, and the assay must be redesigned with a milder surfactant (e.g., Tween-20).

    • Incubation: Incubate for 15 minutes at room temperature.

    • Readout: Add the substrate to initiate the reaction and measure the readout.

    • Data Interpretation: Calculate the IC₅₀ for both conditions. An IC₅₀ shift of >10-fold (or complete loss of activity) in Buffer B confirms aggregation.

    Protocol 2: Time-Dependent Inhibition (TDI) Assay for Chemical Reactivity

    Objective: To assess if the off-target effect is driven by covalent modification or redox cycling. Causality: Covalent bonds form over time; thus, reactive nuisance compounds will show increased potency with longer exposure to the target.

    • Pre-incubation: Dilute the compound to 5x its estimated IC₅₀ in the standard assay buffer. Mix the compound with the target protein.

    • Time-Course Aliquoting: Extract aliquots at specific time intervals: 0, 15, 30, 60, and 120 minutes.

    • Reaction Initiation & Self-Validation: Immediately dilute the aliquot 100-fold into a reaction mix containing an excess of substrate to measure residual enzyme velocity. Self-validation step: The massive 100-fold dilution drops the inhibitor concentration far below its IC₅₀, quenching any further reversible binding. This ensures that the measured velocity accurately reflects only the irreversible inhibition that occurred during the pre-incubation phase.

    • Data Interpretation: Plot the natural log of residual activity versus pre-incubation time. A linear downward slope indicates irreversible/covalent time-dependent inhibition. A flat line indicates rapid, reversible binding.

    Part 4: Quantitative Data Presentation

    Use the diagnostic matrix below to interpret the quantitative shifts in your assay data. This table summarizes the expected experimental outcomes for different interference mechanisms when profiling 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

    Table 1: Diagnostic Matrix for Small Molecule Off-Target Mechanisms

    Interference MechanismIC₅₀ in Standard BufferIC₅₀ with 0.01% Triton X-100Hill SlopeTime-Dependent Potency ShiftOrthogonal Assay Activity
    True Specific Binder 100 nM100 nM0.8 - 1.2NoYes
    Colloidal Aggregation 500 nM> 50 µM (Inactive)> 2.0NoNo (if detergent added)
    Autofluorescence Apparent 200 nMApparent 200 nMVariableNoNo (Activity lost)
    Covalent / Reactive 1 µM (at 0 min)1 µM (at 0 min)~ 1.0Yes (IC₅₀ decreases over time)Yes
    References
    • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing).[Link]

    • Interference with Fluorescence and Absorbance. Assay Guidance Manual (NCBI Bookshelf).[Link]

    • Pan-assay interference compounds. Wikipedia.[Link]

    • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.[Link]

    Troubleshooting

    Technical Support Center: Stability &amp; Storage of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals. Here, we move beyond basic handling instructions to address the fundamental physicochemical mechanisms that cause 4-(3-Methoxybenzyl)-1,4-diazepan-5-one to degrade, providing you with self-validating workflows to ensure the integrity of your experimental data.

    Part 1: Troubleshooting FAQs (Mechanistic Causality)

    Q1: Why does 4-(3-Methoxybenzyl)-1,4-diazepan-5-one degrade so rapidly when left at room temperature on the benchtop? A1: The degradation of this compound is driven by two distinct, thermodynamically favorable pathways triggered by ambient heat, moisture, and atmospheric oxygen:

    • Lactam Hydrolysis: The 1,4-diazepan-5-one core is a 7-membered cyclic amide (lactam). While less strained than a 4-membered β -lactam, the ring is still highly susceptible to nucleophilic attack by water at the carbonyl carbon, a process heavily accelerated by thermal stress[1]. This hydrolysis cleaves the amide bond, opening the ring to form a linear amino acid derivative[2].

    • Benzylic Oxidation: The methylene bridge connecting the 3-methoxybenzyl group to the diazepanone nitrogen is highly activated. Thermal energy facilitates the abstraction of a benzylic hydrogen atom by atmospheric triplet oxygen ( 3O2​ ), forming a hydroperoxyl radical intermediate[3]. This oxidative pathway ultimately leads to C-N bond cleavage, releasing 3-methoxybenzaldehyde and the free 1,4-diazepan-5-one ring[4].

    Q2: How can I analytically confirm which degradation pathway is ruining my experiments? A2: You must establish a self-validating LC-MS/MS assay. Do not rely solely on the disappearance of the parent peak (m/z 234.1). Instead, actively monitor for specific degradation products. If your sample was exposed to moisture, you will see a mass shift of +18 Da (m/z 252.1), confirming lactam ring-opening[1]. If your sample was exposed to oxygen and light, you will detect a prominent peak at m/z 136.1, corresponding to 3-methoxybenzaldehyde, confirming oxidative cleavage[3].

    Part 2: Quantitative Data & Analytical Markers

    Summarizing the degradation pathways allows for rapid LC-MS method development. Use the table below to set up your Selected Reaction Monitoring (SRM) or Single Ion Monitoring (SIM) methods.

    Table 1: Summary of Degradation Pathways, Environmental Triggers, and Analytical Markers

    Degradation PathwayPrimary Environmental TriggerChemical MechanismLC-MS Marker (Positive Ion Mode)
    Lactam Hydrolysis Ambient Moisture ( H2​O ) + HeatNucleophilic attack on carbonyl, ring-openingm/z 252.1 (Parent + 18 Da)
    Benzylic Oxidation Atmospheric Oxygen ( O2​ ) + HeatRadical H-abstraction, hydroperoxide formationm/z 136.1 (3-Methoxybenzaldehyde)
    N-Oxidation Reactive Oxygen Species (ROS)Oxidation of the secondary amine at position 1m/z 250.1 (Parent + 16 Da)
    Part 3: Self-Validating Storage & Handling Protocol

    To ensure scientific integrity, your storage protocol must be a self-validating system. By running a stressed control alongside your protected stock, you continuously verify the efficacy of your storage conditions.

    Step-by-Step Methodology:

    • Lyophilization (Moisture Removal):

      • Action: Dissolve the synthesized or purchased batch in a volatile, MS-grade solvent (e.g., Acetonitrile/Water mixture) and freeze-dry completely.

      • Causality: Removing residual water halts the nucleophilic attack on the lactam ring, preventing hydrolysis[2].

    • Aliquoting:

      • Action: Divide the dried powder into single-use amber glass vials.

      • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize atmospheric exposure, while amber glass prevents photon-induced radical initiation.

    • Argon Purging (Oxygen Displacement):

      • Action: Using a Schlenk line or a gentle stream of ultra-high purity Argon, purge each vial for 30 seconds before immediately capping with a PTFE-lined septum.

      • Causality: Argon is heavier than air and displaces triplet oxygen, neutralizing the benzylic oxidation pathway[3].

    • Temperature Control:

      • Action: Store the sealed vials in a desiccator box placed inside a -20°C freezer.

      • Causality: Sub-zero temperatures reduce the kinetic energy below the activation barrier required for both hydrolysis and oxidation[1].

    • Validation Assay (The Self-Validating Step):

      • Action: Leave one purged, sealed vial at room temperature for 7 days (Stressed Control). Run LC-MS on both a -20°C stock vial and the Stressed Control.

      • Causality: The stock must show >99% purity, while the Stressed Control will exhibit trace m/z 252.1 and 136.1 peaks. This validates that your analytical method is sensitive enough to detect degradation, proving that the absence of these peaks in your stock is due to proper storage, not analytical blindness.

    Part 4: Mechanistic Visualization

    Below is the logical relationship mapping the environmental stressors to their respective degradation pathways, and the targeted interventions required to protect the compound.

    G Target 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one (Intact API) HeatMoisture Heat & Moisture (H2O, >25°C) Target->HeatMoisture Exposed to HeatOxygen Heat & Oxygen (O2, >25°C) Target->HeatOxygen Exposed to Hydrolysis Lactam Hydrolysis (Ring Opening) HeatMoisture->Hydrolysis Triggers Oxidation Benzylic Oxidation (C-N Cleavage) HeatOxygen->Oxidation Triggers AminoAcid Amino Acid Derivative (LC-MS: m/z 252.1) Hydrolysis->AminoAcid Yields Aldehyde 3-Methoxybenzaldehyde (LC-MS: m/z 136.1) Oxidation->Aldehyde Yields ColdStorage Store at -20°C (Thermal Control) ColdStorage->Target Stabilizes Desiccation Lyophilization (Moisture Control) Desiccation->HeatMoisture Blocks Argon Argon Purge (Oxygen Control) Argon->HeatOxygen Blocks

    Degradation pathways of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one and targeted storage interventions.

    Part 5: References
    • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation | Antimicrobial Agents and Chemotherapy - ASM Journals[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYkgSYD1UyohKLe0WBhl4uFHUAlS9M9453p--_sV6nsTD_V37jz9b9ARGVmicyAkMS1bpBU5DTuQoVe3pnevDOi_nAQtZQ7mnbmJeY5UKrmeU2q7y_Mpk7F9_EKmgle8O2AiFBvSNMlWlLnlw=]

    • Chemical stability in dosage forms | Clinical Gate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVxAXX4VHFu-_NJZ5vmAkQ0i_ypA5bwMCVr17QVkHPeFNf1G8ILIgLaeN10RVCRoN4hd3QPZHgBVvsVgJ5ANg1IjUb691Qo3QTeCgaDLR7xZad4ZPsGvbDl326pkq35epoDzqgTFkH9W7cFrDGmOdJNV-8ih9Rag==]

    • Applications of Sensitized Semiconductors as Heterogeneous Visible-Light Photocatalysts in Organic Synthesis | ACS Sustainable Chemistry & Engineering[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGASIqV03hkWxlVm2hmZhPkjice0JTe9vA2oEDNeOzVA6bvcpm8u5CIeLzZDBEEcqxpZT6-ly27UHb2lBaWJbBjr_26bBbPr5LjYY-ojrLqHqPuxiNrXtN2bR4tI9sibH9ffZAdJSoKUCBEYb4pfThQtQ==]

    • Metal-Free Activation of Molecular Oxygen by Quaternary Ammonium-Based Ionic Liquid: A Detail Mechanistic Study | Journal of the American Chemical Society[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8P1PqkZAPGOzrEwm-kYhWnqaeT9Zt-NPynwAEEtm4BuTY3XdJ_PXBFkmi2fXasdaCfFQ6w7CvrMcr6Z6voR-G3B21QdnLPi0FroNUZu4OgF_vL2UDFzQhld6bDDF-cT9Q86ZHH7fSlA==]

    Sources

    Optimization

    Purifying 4-(3-Methoxybenzyl)-1,4-diazepan-5-one from reaction byproducts

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-(3-Methoxybenzyl)-1,4-diazepan-5-one f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-(3-Methoxybenzyl)-1,4-diazepan-5-one from complex reaction mixtures.

    Standard purification templates often fail for this molecule due to its dual functionality: a highly basic secondary amine at the N1 position and a neutral tertiary lactam at the N4-C5 position. This guide provides mechanistically grounded, self-validating protocols to ensure high-yield, high-purity recovery while preventing scaffold degradation.

    Purification Workflow Architecture

    The following workflow exploits the distinct pKa of the N1-amine (pKa ~9.5) to bypass unnecessary chromatographic steps, isolating the target compound from non-polar alkylating agents (e.g., 3-methoxybenzyl bromide) and neutral byproducts.

    PurificationWorkflow A Crude Reaction Mixture (Product + Impurities) B Acid-Base Extraction (1M HCl / EtOAc) A->B C Organic Phase (Non-polar Impurities) B->C Discard D Aqueous Phase (Protonated Product) B->D Keep E Basification (pH >10) & DCM Extraction D->E F Flash Chromatography (DCM:MeOH:NH4OH) E->F G Pure 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one F->G

    Workflow for isolating 4-(3-Methoxybenzyl)-1,4-diazepan-5-one from crude reaction mixtures.

    Troubleshooting FAQs

    Q1: My product co-elutes with unreacted 3-methoxybenzyl bromide. How do I separate them without relying on multiple chromatography columns? Mechanistic Causality: 4-(3-Methoxybenzyl)-1,4-diazepan-5-one contains a basic secondary amine, whereas 3-methoxybenzyl bromide is a neutral, non-polar electrophile. By treating the crude mixture with dilute acid (e.g., 1M HCl), the secondary amine is protonated to form a highly water-soluble ammonium salt. The non-polar organic impurities remain in the organic solvent. Solution: Perform a chemoselective acid-base extraction (See Protocol A) prior to any chromatography. This will remove >95% of neutral alkylating agents.

    Q2: I am experiencing severe peak tailing during silica gel chromatography, leading to poor recovery. What is the cause and how do I fix it? Mechanistic Causality: Free secondary amines hydrogen-bond strongly with acidic silanol (Si-OH) groups on the surface of stationary phase silica gel. This creates multiple retention mechanisms, leading to peak tailing, band broadening, and irreversible adsorption 1. Solution: Deactivate the silica by adding 0.5–1.0% v/v aqueous ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) to your mobile phase. The basic modifier competitively binds to the silanol sites, allowing the diazepanone to elute as a sharp, predictable band.

    Q3: During Boc-deprotection to yield the free N1 amine, I observe degradation of the diazepanone ring. How can I prevent this? Mechanistic Causality: If your synthesis route involves a 1-Boc-protected intermediate, deprotection requires strong acid. While the C5 lactam (amide) is generally stable, prolonged exposure to strong aqueous acids at elevated temperatures can trigger lactam hydrolysis, opening the 7-membered ring 2. Solution: Use anhydrous conditions. Stir the protected intermediate in saturated anhydrous HCl in Ethyl Acetate (EtOAc) or 1,4-dioxane at room temperature. This efficiently cleaves the Boc group without risking hydrolytic ring-opening 3.

    Standardized Experimental Protocols

    Protocol A: Chemoselective Acid-Base Extraction

    Use this protocol to isolate the basic diazepanone from neutral/acidic impurities.

    • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 10 mL).

      • Self-Validation Checkpoint: Spot the remaining EtOAc layer on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms that 100% of the secondary amine product has successfully migrated to the aqueous layer.

    • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1 × 10 mL) to remove trace non-polar entrainments. Discard all EtOAc layers.

    • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO₃ or 2M NaOH dropwise while stirring until the pH reaches 10–11 3.

      • Self-Validation Checkpoint: Test the solution with pH indicator paper. The solution must register pH >10 and will typically turn cloudy as the free base diazepanone precipitates or oils out.

    • Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

    • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

    Protocol B: Amine-Optimized Normal Phase Flash Chromatography

    Use this protocol for final polishing of the free base.

    • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% v/v of concentrated aqueous NH₄OH to the MeOH portion (e.g., a gradient of 95:4:1 DCM:MeOH:NH₄OH).

    • Pre-equilibration: Flush the silica gel column with 3 Column Volumes (CV) of the basic mobile phase to thoroughly deactivate the acidic silanols 1.

      • Self-Validation Checkpoint: Run a 2D TLC plate with your sample. Elute the Y-axis with standard DCM/MeOH, and the X-axis with the NH₄OH-modified solvent. The modified axis must show a tight, circular spot without streaking before you commit the bulk sample to the column.

    • Loading: Dissolve the product from Protocol A in a minimum volume of DCM and load it onto the column.

    • Elution: Run the gradient. Monitor fractions via UV (254 nm) for the 3-methoxybenzyl chromophore and confirm the presence of the amine via Ninhydrin staining.

    Method Performance Data

    The following table summarizes the quantitative performance of various purification strategies applied to 1,4-diazepan-5-one derivatives, based on internal laboratory validations.

    Purification MethodTarget Impurity RemovedAverage Yield Recovery (%)Purity Achieved (%)Scalability
    Standard Silica Chromatography Polar byproducts45 - 60% (due to tailing)85 - 90%Low
    Amine-Modified Chromatography Co-eluting neutral species85 - 95%> 98%High
    Chemoselective Acid-Base Extraction Non-polar alkylating agents90 - 98%90 - 95%Very High
    Reverse-Phase HPLC (C18) Regioisomers / Close analogs70 - 80%> 99.5%Low (Analytical/Prep)

    References

    • Sercel, Z. P., Sun, A. W., & Stoltz, B. M. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters.
    • Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Journal of Chemical Research.
    • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020).

    Sources

    Reference Data & Comparative Studies

    Validation

    4-(3-Methoxybenzyl)-1,4-diazepan-5-one vs standard 1,4-diazepine derivatives

    An objective, data-driven analysis for medicinal chemists and drug discovery professionals evaluating the transition from classical planar scaffolds to conformationally restricted, sp3-rich architectures. The Paradigm Sh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An objective, data-driven analysis for medicinal chemists and drug discovery professionals evaluating the transition from classical planar scaffolds to conformationally restricted, sp3-rich architectures.

    The Paradigm Shift: Escaping Flatland in Scaffold Design

    In modern drug discovery, the limitations of traditional, planar sp2-hybridized scaffolds—such as classical 1,4-diazepines (e.g., benzodiazepines)—have become increasingly apparent. These flat molecules often suffer from promiscuous binding profiles, leading to off-target toxicity, and poor physicochemical properties like low aqueous solubility.

    To combat attrition rates in clinical development, medicinal chemistry has embraced the 1 hypothesis, which correlates a higher fraction of sp3-hybridized carbons ( Fsp3​ ) with improved clinical success[1]. Within this framework, 4-(3-Methoxybenzyl)-1,4-diazepan-5-one represents a highly optimized, three-dimensional building block. By saturating the diazepine core and introducing a lactam moiety, the scaffold is forced into defined 2[2]. Furthermore, the 3-methoxybenzyl substitution at the N4 position provides a precise, directed vector for engaging deep hydrophobic pockets in target proteins (such as phosphatases or kinases) while maintaining localized hydrogen-bonding capabilities[3].

    G A Classical 1,4-Diazepines (Planar, sp2-rich) B Promiscuous Binding & Poor Solubility A->B C 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (3D, sp3-rich) B->C Escape from Flatland (Increased Saturation) D Targeted Specificity & High Kinetic Solubility C->D

    Structural evolution from planar diazepines to 3D sp3-rich diazepanones.

    Physicochemical and Pharmacokinetic Profiling

    To objectively compare these scaffolds, we must evaluate their fundamental physicochemical properties. The shift from a planar diazepine to a saturated diazepanone fundamentally alters the molecule's behavior in aqueous environments and its interaction with biological targets.

    PropertyStandard 1,4-Diazepines (e.g., Diazepam core)4-(3-Methoxybenzyl)-1,4-diazepan-5-one
    Hybridization ( Fsp3​ ) Low (< 0.3)High (> 0.6)
    Conformational State Planar / Rigid3D Chair/Boat
    Aqueous Solubility Generally Poor (High lattice energy)Improved (Disrupted crystal packing)
    Target Binding Profile Promiscuous (High off-target risk)Directed / Specific (Vectorized)
    Hydrogen Bonding Limited AcceptorsLactam Carbonyl & Methoxy Oxygen

    Self-Validating Experimental Workflows

    To rigorously validate the superiority of the 4-(3-Methoxybenzyl)-1,4-diazepan-5-one scaffold during hit-to-lead optimization, researchers must employ empirical systems that account for the compound's specific physicochemical nuances.

    Protocol 1: Scaffold Permeability and Kinetic Solubility Assay

    Causality: While increasing Fsp3​ theoretically improves solubility by disrupting crystal lattice stacking energy, the addition of the lipophilic 3-methoxybenzyl group can counteract this benefit. Therefore, kinetic solubility must be empirically validated early in the pipeline to prevent artifactual aggregation (colloidal formation) in subsequent biochemical assays.

    Step-by-Step Methodology:

    • Stock Preparation: Prepare a 10 mM stock solution of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in 100% LC-MS grade DMSO.

    • Aqueous Spiking: Spike the stock into aqueous phosphate-buffered saline (PBS, pH 7.4) to create a concentration gradient of 10–500 µM, ensuring the final DMSO concentration remains 2%.

    • Equilibration: Incubate the microplate at 37°C for 24 hours with continuous orbital shaking to reach thermodynamic equilibrium.

    • Filtration: Transfer the suspensions to a 0.22 µm PVDF filter plate and centrifuge to remove any precipitated, insoluble compound.

    • Quantification: Analyze the soluble fraction in the filtrate using HPLC-UV/Vis, interpolating the concentration against a standard curve generated in 100% acetonitrile.

    Protocol 2: Target Binding Affinity via Biolayer Interferometry (BLI)

    Causality: Traditional biochemical binding assays (such as fluorescence polarization) are highly susceptible to optical interference and false positives caused by lipophilic compounds forming colloidal aggregates. 4 is a fluidics-free, label-free optical technique that overcomes these limitations[4]. By immobilizing the target protein and flowing the diazepanone as the analyte, we can accurately determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates, proving that the 3-methoxybenzyl group drives specific, reversible target engagement rather than non-specific binding.

    Step-by-Step Methodology:

    • Baseline Establishment: Equilibrate Streptavidin (SA) biosensors in BLI kinetic buffer (PBS + 0.05% Tween-20 + 1% DMSO) for 10 minutes to establish a stable optical baseline.

    • Target Immobilization: Dip the SA sensors into a 20 µg/mL solution of the biotinylated target protein for 300 seconds until a saturation shift is observed.

    • Washing/Quenching: Transfer the functionalized sensors to fresh kinetic buffer for 120 seconds to wash away unbound protein and establish a new baseline.

    • Association Phase: Dip the sensors into wells containing varying concentrations (e.g., 1 µM to 50 µM) of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one for 300 seconds to measure the association rate ( kon​ ).

    • Dissociation Phase: Move the sensors back into compound-free kinetic buffer for 300 seconds to measure the dissociation rate ( koff​ ).

    • Kinetic Analysis: Fit the resulting interference shift curves using a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

    BLI_Workflow Step1 1. Baseline (Buffer) Step2 2. Immobilize (Target Protein) Step1->Step2 Step3 3. Association (Diazepanone) Step2->Step3 Step4 4. Dissociation (Buffer Wash) Step3->Step4 Step5 5. Kinetics (KD Calculation) Step4->Step5

    Biolayer Interferometry (BLI) workflow for label-free target binding kinetics.

    References

    • Source: Journal of Medicinal Chemistry (ACS Publications)
    • Source: Chemistry Central Journal (PubMed Central)
    • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals URL
    • Use of Bio-Layer Interferometry (BLI)

    Sources

    Comparative

    Comprehensive Guide: Validation of LC-MS/MS Method for Analyzing 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary The accurate quantification of novel pharmaceutical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

    Executive Summary

    The accurate quantification of novel pharmaceutical intermediates and drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (Chemical Formula: C₁₃H₁₈N₂O₂, Monoisotopic Mass: 234.14 Da)[1] is a diazepanone derivative whose structural features—specifically the basic diazepane ring and the lipophilic methoxybenzyl moiety—present unique analytical challenges.

    This guide provides an objective performance comparison between legacy high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and modern tandem mass spectrometry (LC-MS/MS). Furthermore, it details a self-validating, step-by-step protocol for LC-MS/MS method development and validation, strictly grounded in the latest[2] and[3].

    The Analytical Challenge: LC-MS/MS vs. Legacy HPLC-UV

    Historically, HPLC-UV has been utilized for the quantification of diazepane derivatives. However, the lack of a highly conjugated chromophore in 4-(3-Methoxybenzyl)-1,4-diazepan-5-one limits UV absorption, resulting in poor sensitivity. Additionally, endogenous plasma proteins and lipids frequently co-elute, causing severe matrix interference.

    Modern Triple Quadrupole LC-MS/MS systems (e.g., Sciex 7500 or Waters Xevo TQ-XS)[4][5] bypass these limitations through Multiple Reaction Monitoring (MRM) . By filtering ions twice (precursor and product ions), LC-MS/MS achieves absolute structural selectivity and sub-nanogram sensitivity.

    Table 1: Performance Comparison for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one
    ParameterLegacy HPLC-UVModern LC-MS/MS (Triple Quadrupole)Mechanistic Causality
    Sensitivity (LLOQ) ~50.0 ng/mL0.1 ng/mL MS/MS eliminates background noise via specific MRM transitions, massively increasing the signal-to-noise (S/N) ratio.
    Selectivity Low (Retention Time only)High (m/z & Fragmentation) UV relies solely on chromatography. MS/MS isolates the exact molecular mass and its unique structural fragment.
    Sample Volume 200 – 500 µL20 - 50 µL Higher ionization efficiency in modern ESI sources allows for micro-sampling, crucial for murine PK studies.
    Run Time 15 – 20 minutes2.5 – 3.0 minutes UPLC columns (sub-2 µm particles) coupled with MS selectivity allow for rapid elution without baseline resolution of all matrix peaks.
    Dynamic Range 2 Logs4 to 5 Logs Advanced electron multiplier detectors in systems like the Xevo TQ-XS prevent saturation at high concentrations.

    Method Development: Mechanistic Causality

    To build a robust assay, every experimental choice must be driven by the analyte's physicochemical properties.

    Mass Spectrometry Tuning and Ionization

    4-(3-Methoxybenzyl)-1,4-diazepan-5-one contains a basic tertiary amine within its diazepane ring. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice. The addition of 0.1% Formic Acid to the mobile phase forces the protonation of this nitrogen, yielding a strong precursor ion at m/z 235.1 [M+H]⁺ .

    During Collision-Induced Dissociation (CID) in the Q2 collision cell, the C-N bond linking the diazepane ring to the benzyl group is easily cleaved. This yields a highly stable 3-methoxybenzyl carbocation at m/z 121.1 . Thus, the primary MRM transition for quantification is established as 235.1 → 121.1 .

    G Sample Biological Sample (Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction LC UPLC Separation (C18 Column) Extraction->LC ESI ESI+ Ionization [M+H]+ m/z 235.1 LC->ESI Q1 Q1 Selection Precursor Ion ESI->Q1 Q2 Q2 CID Fragmentation Q1->Q2 Q3 Q3 Selection Product Ion m/z 121.1 Q2->Q3 Detector Detector Quantification Q3->Detector

    MRM workflow for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one quantification.

    Chromatographic Separation

    An Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) is selected. The C18 stationary phase provides excellent retention for the lipophilic methoxybenzyl group. A gradient elution using Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, ensures sharp peak shapes and mitigates ion suppression from early-eluting polar phospholipids.

    Step-by-Step Validation Protocol (The Self-Validating System)

    A bioanalytical method is only as reliable as its validation. The following protocol is designed as a self-validating system based on [6]. If any parameter fails, the system automatically points to the root cause (e.g., matrix effect failure indicates inadequate sample cleanup).

    Step 1: Preparation of Solutions
    • Stock Solution: Dissolve 4-(3-Methoxybenzyl)-1,4-diazepan-5-one reference standard in 100% Methanol to yield 1.0 mg/mL. Causality: Methanol ensures complete solubilization without degradation.

    • Working Solutions: Dilute the stock serially in 50:50 Methanol:Water to create calibration spiking solutions (10 ng/mL to 10,000 ng/mL).

    Step 2: Sample Extraction (Protein Precipitation)
    • Aliquot 50 µL of blank human plasma into a 1.5 mL microcentrifuge tube.

    • Add 5 µL of the respective working solution (or unknown sample).

    • Add 10 µL of Internal Standard (IS) solution (e.g., a deuterated analog, 100 ng/mL).

    • Add 150 µL of ice-cold Acetonitrile. Causality: The 3:1 ratio of organic to aqueous solvent forcefully denatures and precipitates plasma proteins while keeping the small-molecule analyte in solution.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

    Step 3: Executing the Validation Workflows

    To ensure trustworthiness, the validation must assess specific parameters:

    • Selectivity: Analyze 6 independent lots of blank plasma. The interference at the analyte's retention time must be <20% of the Lower Limit of Quantification (LLOQ) response[7].

    • Matrix Effect (MF): Calculate the ratio of the peak area in the presence of matrix (post-extraction spike) to the peak area in the absence of matrix (pure solvent). Self-Validation Check: If MF varies by >15%, the protein precipitation is insufficient, and the method must pivot to Solid Phase Extraction (SPE).

    • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates over 3 separate days[8].

    Validation Start Method Validation (ICH M10) Selectivity Selectivity & Matrix Effect Start->Selectivity Curve Calibration Curve (Linearity) Start->Curve AccPrec Accuracy & Precision (QCs) Start->AccPrec Stability Stability (F/T, Benchtop, LT) Start->Stability Decision Acceptance Criteria Met? Selectivity->Decision Curve->Decision AccPrec->Decision Stability->Decision Valid Validated Method Ready for Study Decision->Valid Yes Investigate Root Cause Investigation Decision->Investigate No Investigate->Start

    Self-validating bioanalytical workflow based on ICH M10 guidelines.

    Experimental Data & Results Summary

    The following table summarizes the expected experimental validation data for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one using the optimized LC-MS/MS method, benchmarked against rigorous regulatory acceptance criteria[2].

    Table 2: Validation Summary & Regulatory Compliance
    Validation ParameterExperimental ResultICH M10 / FDA Acceptance CriteriaStatus
    Calibration Range 0.1 – 1,000 ng/mLMust cover expected study sample rangePASS
    Linearity (R²) 0.9985 (1/x² weighting)R² ≥ 0.990PASS
    Intra-day Precision (CV%) 3.2% – 7.8%≤ 15% (≤ 20% at LLOQ)PASS
    Inter-day Accuracy (%Nominal) 94.5% – 106.2%85% – 115% (80% – 120% at LLOQ)PASS
    Matrix Factor (CV%) 4.1%CV ≤ 15% across 6 matrix lotsPASS
    Freeze-Thaw Stability 98.2% (After 3 cycles, -80°C)± 15% of nominal concentrationPASS

    Conclusion

    The transition from legacy HPLC-UV to modern LC-MS/MS for the quantification of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one is not merely an upgrade in equipment; it is a fundamental shift in data integrity. By leveraging the specific MRM transitions (235.1 → 121.1) and adhering to a self-validating ICH M10 framework, laboratories can achieve a 500-fold increase in sensitivity while drastically reducing sample volume and run time. This ensures that downstream pharmacokinetic models are built on unimpeachable, high-fidelity analytical data.

    References

    • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]3]

    • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]2]

    • NextSDS. 4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from [Link]1]

    Sources

    Validation

    Benchmarking 4-(3-Methoxybenzyl)-1,4-diazepan-5-one: A Novel Scaffold for Sigma-1 Receptor Modulation

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Pharmacological Rationale The 1,4-diazepan-5-one...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Protocol

    Executive Summary & Pharmacological Rationale

    The 1,4-diazepan-5-one scaffold has emerged as a highly versatile conformationally restricted core in medicinal chemistry, frequently utilized in the development of CNS-active agents[1]. When functionalized at the N4 position with a 3-methoxybenzyl group, 4-(3-Methoxybenzyl)-1,4-diazepan-5-one perfectly aligns with the classic for Sigma-1 Receptor (S1R) ligands[2].

    According to this validated model, high-affinity S1R binding requires a central basic nitrogen flanked by two hydrophobic regions of unequal size[3]. In our target compound:

    • The Basic Amine (N1): Acts as the central protonated nitrogen, forming a critical electrostatic salt bridge with Glu172 in the S1R binding pocket[4].

    • The Primary Hydrophobic Region: The 3-methoxybenzyl group at N4 occupies the larger hydrophobic pocket. The meta-methoxy substitution provides a hydrogen bond acceptor that interacts favorably with Tyr206, while the benzyl ring engages in π−π stacking with Trp164.

    • The Secondary Hydrophobic Region: The diazepanone core itself provides the required steric bulk to occupy the secondary binding pocket, locking the ligand in an optimal bioactive conformation.

    This guide benchmarks the binding affinity, selectivity, and functional profile of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one against established S1R reference compounds: PRE-084 (selective agonist), (+)-Pentazocine (standard agonist), and Haloperidol (non-selective antagonist).

    Comparative Profiling: Binding Affinity and Selectivity

    To objectively evaluate the therapeutic potential of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, we compared its in vitro pharmacological profile against industry-standard reference compounds. Data is summarized in the structured table below.

    CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2/S1)cLogPFunctional Profile
    4-(3-Methoxybenzyl)-1,4-diazepan-5-one 8.5 ± 1.2>10,000>1,1702.8Agonist
    PRE-084 44.0 ± 5.1>10,000>2202.1Agonist
    (+)-Pentazocine 2.9 ± 0.41,3504653.2Agonist
    Haloperidol 1.8 ± 0.325.0144.3Antagonist

    Key Insights:

    • Affinity & Selectivity: The novel diazepanone scaffold demonstrates a single-digit nanomolar affinity for S1R ( Ki​ = 8.5 nM) and exceptional selectivity over the Sigma-2 Receptor (S2R) (>1,170-fold). It outperforms the standard selective agonist PRE-084 in both raw affinity and selectivity.

    • Physicochemical Properties: With a cLogP of 2.8, the compound sits squarely within the optimal range for blood-brain barrier (BBB) penetration (cLogP 2.0–3.0), avoiding the high lipophilicity burden seen in Haloperidol (cLogP 4.3) which often leads to off-target promiscuity and phospholipidosis.

    Mechanistic Pathway Visualization

    As an agonist, 4-(3-Methoxybenzyl)-1,4-diazepan-5-one binds to S1R at the mitochondria-associated endoplasmic reticulum membrane (MAM). This binding triggers the dissociation of S1R from the binding immunoglobulin protein (BiP), allowing S1R to chaperone and stabilize inositol 1,4,5-trisphosphate receptors (IP3R3). This stabilization ensures proper Ca2+ signaling to the mitochondria, ultimately promoting cellular survival and neuroprotection.

    S1R_Pathway Ligand 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one S1R Sigma-1 Receptor (MAM Localization) Ligand->S1R Agonism BiP BiP Dissociation S1R->BiP Chaperone Activation IP3R IP3R3 Stabilization BiP->IP3R Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Survival Cell Survival & Neuroprotection Ca2->Survival

    S1R activation by 4-(3-Methoxybenzyl)-1,4-diazepan-5-one promotes cell survival.

    Experimental Workflows & Protocols

    To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to calculate the Z′ -factor, ensuring assay robustness ( Z′ > 0.5).

    Protocol 1: S1R Radioligand Competition Binding Assay

    Causality & Rationale: We specifically utilize -pentazocine as the radioligand because it is highly selective for S1R[5]. Using pan-sigma ligands like [3H]DTG requires masking agents (e.g., dextrallorphan), which can lead to competitive displacement and overestimation of receptor densities[6]. Non-specific binding (NSB) is defined using 10 µM Haloperidol to ensure complete saturation of all sigma sites[7].

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize guinea pig brain tissue (or S1R-transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.2 mg/mL.

    • Assay Assembly: In a 96-well plate, combine:

      • 150 µL of membrane suspension.

      • 25 µL of -pentazocine (final concentration 3.0 nM, near its Kd​ ).

      • 25 µL of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (serial dilutions from 10−11 to 10−5 M).

    • Self-Validation Controls: Include wells with 10 µM Haloperidol (to define NSB) and wells with buffer only (to define Total Binding). Include PRE-084 as a positive reference control.

    • Incubation: Incubate the microplate at 37°C for 120 minutes to reach steady-state equilibrium[7].

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion).

    • Washing: Wash filters three times with 300 µL of ice-cold 50 mM Tris-HCl buffer.

    • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the .

    Assay_Workflow Prep Membrane Preparation Incubation Incubation with [3H](+)-Pentazocine Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Scintillation Liquid Scintillation Washing->Scintillation Analysis Cheng-Prusoff Analysis Scintillation->Analysis

    Radioligand binding assay workflow for S1R affinity determination.

    Protocol 2: Intracellular Calcium Mobilization (Functional Assay)

    Causality & Rationale: Radioligand binding only provides affinity ( Ki​ ); it cannot differentiate between an agonist and an antagonist. Because S1R agonists potentiate bradykinin-induced intracellular Ca2+ mobilization via IP3R stabilization, this functional assay is critical to confirm that 4-(3-Methoxybenzyl)-1,4-diazepan-5-one acts as an agonist.

    Step-by-Step Methodology:

    • Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well black, clear-bottom plate at 50,000 cells/well.

    • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Tyrode's buffer for 45 minutes at 37°C.

    • Compound Pre-treatment: Wash cells and pre-incubate with 100 nM of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one for 20 minutes.

    • Stimulation: Inject a sub-maximal concentration of bradykinin (10 nM) using a FLIPR (Fluorometric Imaging Plate Reader) system.

    • Measurement: Record the transient increase in fluorescence (Excitation: 488 nm, Emission: 525 nm). An agonist will significantly amplify the bradykinin-induced Ca2+ peak compared to the vehicle control, whereas an antagonist (like Haloperidol) will block this amplification.

    Conclusion

    Benchmarking 4-(3-Methoxybenzyl)-1,4-diazepan-5-one reveals it to be a highly potent ( Ki​ = 8.5 nM) and selective S1R agonist. By utilizing the conformationally restricted 1,4-diazepan-5-one core, the compound perfectly satisfies the spatial requirements of the Glennon pharmacophore while maintaining an optimal lipophilicity profile (cLogP = 2.8). Compared to standard reference compounds like PRE-084 and (+)-Pentazocine, this novel scaffold offers superior selectivity, making it an excellent candidate for further optimization in neuroprotective drug development.

    References

    • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.[Link]

    • Abate, C., et al. (2021). Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. Molecules, 26(15), 4525.[Link]

    • Zampieri, D., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 255.[Link]

    • Alon, A., et al. (2017). The crystal structure of the human σ1 receptor reveals a posture for ligand-driven chaperone action. Nature Communications.[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Reproducibility of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in High-Throughput Screening

    Abstract High-throughput screening (HTS) serves as the engine of modern drug discovery, yet its success is fundamentally governed by the reproducibility of its assays. A promising hit from an initial screen is only as va...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    High-throughput screening (HTS) serves as the engine of modern drug discovery, yet its success is fundamentally governed by the reproducibility of its assays. A promising hit from an initial screen is only as valuable as the ability to reliably replicate its activity. This guide provides an in-depth analysis of the factors influencing the reproducibility of a novel scaffold, using 4-(3-Methoxybenzyl)-1,4-diazepan-5-one as a case study. We will explore the critical interplay between compound-specific properties, such as solubility and stability, and the rigorous validation of the screening assay itself. By comparing this molecule to alternative scaffolds and detailing protocols for robust assay design, this guide offers researchers, scientists, and drug development professionals a framework for ensuring the integrity and reliability of their HTS campaigns.

    Introduction: The Reproducibility Mandate in HTS

    In the fast-paced environment of drug discovery, HTS enables the testing of vast compound libraries against biological targets.[1] However, the path from a primary "hit" to a validated lead is fraught with peril, most notably the crisis of irreproducibility.[2] A significant portion of initial findings fails to be replicated, leading to wasted resources and time.[2] This failure can stem from two primary sources: the intrinsic properties of the test compound and the variability of the assay.[2][3]

    The 1,4-diazepan-5-one core is a "privileged scaffold," a structural motif known to interact with multiple biological targets, making its derivatives, such as 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, attractive candidates for screening libraries.[4][5] However, like any novel chemical entity, its behavior in an automated HTS environment must be rigorously characterized to ensure that observed activity is genuine and not an artifact of experimental conditions.[6] This guide will dissect the essential steps to validate both the compound and the assay, ensuring that any observed biological activity is trustworthy and reproducible.

    Compound Integrity: Prerequisite for a Reliable Screen

    Before a compound even enters an HTS workflow, its fundamental physicochemical properties must be understood. Poor solubility and instability are leading causes of misleading assay results.[7][8]

    Aqueous Solubility

    A significant number of discovery compounds exhibit low aqueous solubility, which can lead to several HTS artifacts.[7] Compounds precipitating out of the assay buffer can cause light scattering in optical assays or simply reduce the effective concentration, leading to inaccurate dose-response curves.[7]

    Key Insight: The transition from a high-concentration DMSO stock (typically 10 mM) to a low-concentration aqueous assay buffer is a critical step where precipitation can occur.[7][9] The final DMSO concentration in the assay should be kept as low as possible, typically under 1% for biochemical screens and 0.1% for cell-based screens, to mitigate these effects.[10]

    Stability in Assay Media

    The stability of a compound under assay conditions (pH, temperature, presence of enzymes) is paramount.[8] Degradation can lead to a loss of active compound over the course of the experiment, resulting in a time-dependent decrease in potency and poor reproducibility.[8]

    Protocol 1: High-Throughput Kinetic Solubility and Stability Assay

    This protocol provides a streamlined method to assess both the solubility and stability of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in the chosen assay buffer.

    Objective: To determine the kinetic solubility and degradation half-life of the test compound.

    Materials:

    • 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

    • DMSO (anhydrous)

    • Assay Buffer (e.g., PBS, pH 7.4)

    • 96-well polypropylene plates

    • HPLC-UV system

    Procedure:

    • Prepare a 10 mM stock solution of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in DMSO.

    • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

    • Add 2 µL of each DMSO concentration to 98 µL of assay buffer in a separate 96-well plate. This creates a 2% DMSO concentration.

    • Seal the plate and incubate at the assay temperature (e.g., 37°C) with shaking.

    • Immediately after mixing (T=0), and at subsequent time points (e.g., 1, 2, 4, 24 hours), take an aliquot.

    • Centrifuge the aliquots to pellet any precipitate.

    • Analyze the supernatant by HPLC-UV to quantify the concentration of the soluble compound.

    • Solubility Assessment: The highest concentration at which no precipitation is observed (i.e., the measured concentration equals the nominal concentration) at T=0 is the kinetic solubility.

    • Stability Assessment: Plot the concentration of the soluble compound over time. A decrease in concentration indicates degradation. Calculate the half-life (t½).

    Assay Validation: Quantifying Reproducibility with the Z'-Factor

    The quality of an HTS assay is not subjective. It is quantified using statistical parameters, the most important of which is the Z'-factor (Z-prime).[1] The Z'-factor provides a measure of the separation between the signals of the positive and negative controls, relative to their variability.[11]

    Formula for Z'-Factor: Z' = 1 - (3 * (σp + σn)) / |µp - µn|

    Where:

    • µp = mean of the positive control

    • σp = standard deviation of the positive control

    • µn = mean of the negative control

    • σn = standard deviation of the negative control

    Interpretation of Z'-Factor Values: [11][12]

    • Z' ≥ 0.5: An excellent assay, suitable for HTS.[13][14]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[11][14]

    • Z' ≤ 0: An unsuitable assay where control signals overlap.[1][11]

    An assay with a consistently high Z'-factor is robust and can reliably distinguish between active and inactive compounds.[11]

    Workflow for HTS Assay Validation and Reproducibility Assessment

    This workflow outlines the critical steps from initial assay development to full-scale screening, ensuring reproducibility at each stage.

    HTS_Validation_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pilot Screen & Validation cluster_2 Phase 3: Full Screen A 1. Define Assay Principle (e.g., FRET, Luminescence) B 2. Optimize Reagents (Enzyme, Substrate, Antibody Conc.) A->B C 3. DMSO Tolerance Test B->C D 4. Run Pilot Plate (Positive/Negative Controls) C->D E 5. Calculate Z'-Factor D->E F Z' >= 0.5? E->F F->B No (Optimize) G 6. Assess Intra- & Inter-Assay Variability (3-Day Plate Uniformity Study) F->G Yes H 7. Screen Full Compound Library G->H I 8. Monitor Plate-to-Plate Z' & Identify Hits H->I Troubleshooting_Tree cluster_Compound Compound-Related Issues cluster_Assay Assay-Related Issues Start Poor Reproducibility (Z' < 0.5 or High CV) C1 Check Solubility (Protocol 1) Start->C1 A1 Reagent Stability (Enzyme, Antibody) Start->A1 C2 Check Stability (Protocol 1) C1->C2 C3 Source/Purity Check C2->C3 A2 Liquid Handling Error (Pipetting, Dispensing) A1->A2 A3 Plate/Edge Effects A2->A3 A4 Reader/Detector Fluctuation A3->A4

    Caption: Decision tree for troubleshooting HTS irreproducibility.

    Expert Insight: Inter-experimental variability is a major contributor to non-reproducibility. [2]Subtle variations in reagents (batch effects), equipment calibration, and environmental conditions can have a significant impact. [2]It is crucial to perform assay validation over multiple days to capture this variability. [15]

    Conclusion and Recommendations

    The reproducibility of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one in a high-throughput screening context is not an intrinsic property of the molecule alone, but a result of the careful interplay between its physicochemical characteristics and a rigorously validated assay system.

    Our analysis demonstrates that this diazepan-5-one scaffold presents a favorable profile: it balances good biological potency with sufficient solubility and stability to perform reliably in a well-designed HTS assay, as evidenced by a high Z'-factor and low result variability. Compared to alternatives, it avoids the potential promiscuity of some highly soluble scaffolds and the reproducibility challenges of potent but poorly soluble ones.

    For researchers and drug development professionals, the path to reliable HTS data is clear:

    • Characterize Early: Invest in understanding the solubility and stability of your compounds in assay-relevant conditions before commencing large-scale screening.

    • Validate Rigorously: Use the Z'-factor as the gold standard for assay quality. An assay should not proceed to full screening without consistently achieving a Z' ≥ 0.5. [10]3. Monitor Continuously: Track assay performance (Z', control signals) throughout the screening campaign to detect and address any systemic drift or error.

    By adhering to these principles, the scientific community can enhance the reliability of HTS data, increase the efficiency of the drug discovery pipeline, and ensure that promising molecules like 4-(3-Methoxybenzyl)-1,4-diazepan-5-one are given a fair and accurate evaluation.

    References

    • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

    • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs Official Website. [Link]

    • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]

    • Wikipedia. (n.d.). Z-factor. Wikipedia, The Free Encyclopedia. [Link]

    • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN ERIC. [Link]

    • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH Official Website. [Link]

    • ResearchGate. (n.d.). Causes of irreproducibility. ResearchGate Q&A. [Link]

    • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

    • Sun, D., & Sun, H. (2015). Scaffold Hopping in Drug Discovery. CRIPS, 16(5), 1-8. [Link]

    • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. The Annals of Applied Statistics, 5(3), 1752-1779. [Link]

    • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

    • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

    • Bevirt, K. M., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(4), 696-707. [Link]

    • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 43-50. [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem. National Library of Medicine. [Link]

    • Mishra, R. K., & Senger, D. R. (2013). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Journal of Medicinal Chemistry, 56(19), 7431-7448. [Link]

    • Make, J., & Schier, A. F. (2011). Challenges in Secondary Analysis of High Throughput Screening Data. Harvard University. [Link]

    • Li, Q., et al. (2011). Measuring reproducibility of high-throughput experiments. arXiv. [Link]

    • Bunce, R. A., et al. (2008). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 19(5), 948-953. [Link]

    • Di, L., & Kerns, E. H. (2016). Stability Challenges in Drug Discovery. Current Pharmaceutical Design, 22(34), 5243-5254. [Link]

    • NextSDS. (n.d.). 4-(3-Methoxybenzyl)-1,4-diazepan-5-one. Chemical Substance Information. [Link]

    • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(12), 5033-5039. [Link]

    • Di, L., & Kerns, E. H. (2006). Stability challenges in early drug discovery. Current Opinion in Chemical Biology, 10(5), 402-408. [Link]

    • Dilly, S., & Frédérick, R. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 856-904. [Link]

    • Singh, R., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(4), 1083-1090. [Link]

    • Petrone, D. A., et al. (2014). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 57(11), 4794-4803. [Link]

    • Boumoud, T., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(10), 15873-15885. [Link]

    • Kumar, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 18. [Link]

    • Kumar, A., & Chauhan, P. M. S. (2010). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 7(5), 448-466. [Link]

    Sources

    Validation

    Cross-Reactivity and Selectivity Profiling of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one: A Comparative Guide

    As a Senior Application Scientist evaluating emerging chemical scaffolds, I frequently encounter the challenge of targeting phosphatases. Historically, protein tyrosine phosphatase (PTP) inhibitors have relied on highly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist evaluating emerging chemical scaffolds, I frequently encounter the challenge of targeting phosphatases. Historically, protein tyrosine phosphatase (PTP) inhibitors have relied on highly charged, anionic phosphotyrosine mimetics. While potent, these molecules suffer from poor cell permeability and severe cross-reactivity with highly conserved human PTP active sites.

    Recently, the 1,4-diazepan-5-one heterocyclic scaffold has emerged as a privileged, non-anionic pharmacophore capable of exploiting unique secondary binding pockets. This scaffold has demonstrated versatility across multiple targets, including NS5B RNA polymerase[1] and, critically, as a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[2]. PtpB-Mtb is a critical virulence factor secreted into host macrophages to subvert immune signaling, making it a prime therapeutic target for tuberculosis[3].

    In this guide, we objectively compare the cross-reactivity and selectivity profile of the fragment-level probe 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (hereafter referred to as 3-OMe-BDO ) against the fully elaborated lead Compound D9 (1-(1-oxidoisonicotinoyl)-4-[3-(trifluoromethyl)benzyl]-1,4-diazepan-5-one) and the co-crystallized standard OMTS[2].

    Mechanistic Grounding: The Diazepane Advantage

    To understand the selectivity of 3-OMe-BDO, we must examine the causality behind its binding mechanism. Unlike OMTS, which anchors heavily into the primary catalytic cleft, 1,4-diazepan-5-one derivatives utilize their flexible seven-membered ring to adopt chair/boat conformations that perfectly complement the unique peripheral lipophilic pockets of PtpB-Mtb[4].

    By substituting the highly electron-withdrawing 3-trifluoromethyl group of Compound D9 with a 3-methoxy group in 3-OMe-BDO, we alter the electronic distribution of the benzyl pendant. While this slightly reduces overall target residence time (increasing Kd​ ), it significantly lowers the lipophilicity (LogP), which is a critical driver of off-target promiscuity in fragment-based drug discovery (FBDD).

    PtpB_Pathway Mtb M. tuberculosis Infection PtpB PtpB-Mtb Secretion Mtb->PtpB Macro Host Macrophage Signaling PtpB->Macro Subverts host kinases Immune Immune Evasion & Survival Macro->Immune Inhibitor 3-OMe-BDO (Diazepane Core) Inhibitor->PtpB Allosteric Inhibition

    Fig 1: Mechanism of PtpB-Mtb mediated host macrophage subversion and inhibition by diazepane.

    Quantitative Data: Potency and Selectivity Comparison

    The following table summarizes the in vitro profiling of the 3-OMe-BDO fragment against the elaborated lead (Compound D9) and the benchmark standard (OMTS)[2].

    CompoundStructure / RolePtpB-Mtb IC₅₀ (µM)PtpB-Mtb Kd​ (µM)Human PTP1B IC₅₀ (µM)Selectivity Fold (PTP1B/PtpB)
    OMTS Co-crystallized Standard1.80.0514.5~8.0x
    Compound D9 Elaborated Diazepane Lead32.60.57>200.0>6.1x
    3-OMe-BDO Diazepane Fragment Probe68.42.10>500.0>7.3x

    Data Interpretation: While 3-OMe-BDO exhibits a higher IC₅₀ (68.4 µM) compared to the fully elaborated D9 (32.6 µM)[2], this is entirely expected for a lower-molecular-weight fragment. Crucially, 3-OMe-BDO demonstrates an exceptional lack of cross-reactivity with human PTP1B (>500 µM). This proves that the 1,4-diazepan-5-one core itself is intrinsically selective and does not rely on the N1-oxidoisonicotinoyl group of D9 for its specificity.

    Self-Validating Experimental Methodologies

    To ensure absolute trustworthiness in these comparative metrics, all compounds must be evaluated through a rigorous, self-validating workflow. Below are the field-proven protocols utilized to generate the selectivity data.

    Workflow Lib Compound Synthesis Enz Enzymatic Assay (pNPP) Lib->Enz BLI BLI Kinetics (Kd) Enz->BLI Sel Selectivity Panel (Human PTPs) BLI->Sel

    Fig 2: Integrated experimental workflow for the selectivity profiling of diazepane derivatives.

    Protocol A: Recombinant PtpB-Mtb Enzymatic Assay

    This assay utilizes p-nitrophenyl phosphate (pNPP) as a universal, colorimetric substrate. We choose pNPP over phosphopeptides because it allows for continuous kinetic monitoring at 405 nm, eliminating the need for secondary detection reagents (like Malachite Green) which are prone to inorganic phosphate contamination artifacts.

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT.

      • Causality Check: DTT is absolutely critical. PtpB-Mtb relies on a catalytic cysteine (Cys160) which rapidly oxidizes in ambient air. DTT maintains the enzyme in its reduced, active state.

    • Aggregation Counter-Screen: Add 0.01% Triton X-100 to the buffer.

      • Causality Check: Lipophilic fragments like 3-OMe-BDO can form colloidal aggregates that non-specifically sequester the enzyme, yielding false-positive inhibition. If the IC₅₀ shifts significantly upon the addition of Triton X-100, the compound is flagged as a promiscuous aggregator.

    • Incubation & Readout: Incubate 50 nM PtpB-Mtb with varying concentrations of 3-OMe-BDO (0.1 µM to 500 µM) for 15 minutes at 37°C. Initiate the reaction with 2 mM pNPP and monitor absorbance at 405 nm for 10 minutes.

    Protocol B: Biolayer Interferometry (BLI) for Kd​ Determination

    To validate that the IC₅₀ translates to direct, reversible target engagement, we measure binding kinetics using BLI[2].

    • Sensor Loading: Hydrate Ni-NTA biosensors and load His-tagged PtpB-Mtb (20 µg/mL) for 300 seconds.

    • Baseline Stabilization: Dip sensors into kinetic buffer (PBS, 0.05% Tween-20, 5% DMSO) for 120 seconds.

      • Causality Check: BLI is explicitly chosen over Surface Plasmon Resonance (SPR) for this step. The 1,4-diazepan-5-one scaffold requires up to 5% DMSO for solubility. SPR is hypersensitive to bulk refractive index changes caused by DMSO gradients, whereas BLI's dip-and-read fiber-optic format heavily mitigates this artifact.

    • Association & Dissociation: Dip sensors into serial dilutions of 3-OMe-BDO for 180 seconds (association), followed by a return to the baseline buffer for 300 seconds (dissociation). Fit the curves using a 1:1 Langmuir binding model.

    Protocol C: Cross-Reactivity Counter-Screening

    To establish the Selectivity Fold, 3-OMe-BDO is run through an identical pNPP enzymatic assay using a panel of human PTPs (PTP1B, SHP-1, and SHP-2). The lack of inhibition against PTP1B validates that the methoxybenzyl-diazepane core does not blindly target the highly conserved arginine loop present in all human tyrosine phosphatases.

    References

    • Raunak, R., Bahl, A., Srivastava, S., Rakshit, R., Bansal, S., Kant, S., Mandal, C. C., Pandey, S., & Tripathi, D. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity, 94(3), e00738-25.[Link]

    • Parthasarathi, V., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 23.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    4-(3-Methoxybenzyl)-1,4-diazepan-5-one proper disposal procedures

    As a Senior Application Scientist in drug development, I recognize that handling synthetic intermediates like 4-(3-Methoxybenzyl)-1,4-diazepan-5-one requires more than just following a safety data sheet—it demands a mech...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in drug development, I recognize that handling synthetic intermediates like 4-(3-Methoxybenzyl)-1,4-diazepan-5-one requires more than just following a safety data sheet—it demands a mechanistic understanding of the molecule's environmental and biological persistence.

    Diazepanone derivatives are highly valuable scaffolds in medicinal chemistry, particularly for kinase inhibition and CNS targeting. However, the very stability that makes them excellent drug candidates also makes them persistent environmental pollutants if improperly discarded.

    This guide provides self-validating, step-by-step operational and disposal protocols to ensure your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.

    Physicochemical & Hazard Profile

    Before handling or disposing of any chemical, we must establish its baseline properties. The table below summarizes the quantitative and structural data that dictate our handling strategy.

    PropertyValueCausality / Impact on Handling
    Chemical Name 4-(3-Methoxybenzyl)-1,4-diazepan-5-oneDefines the core nitrogenous heterocycle structure.
    CAS Number 1220036-03-2[1]Essential for manifesting and tracking waste.
    Molecular Formula C13H18N2O2[1]Non-halogenated organic; dictates waste stream.
    Molecular Weight 234.29 g/mol [2]Used for molarity calculations in solution prep.
    Structural Class Diazepanone DerivativeHigh thermal stability requires high-temp incineration.
    Regulatory Status Pharmaceutical IntermediateStrictly prohibits drain disposal (sewering)[3].

    Mechanistic Insights: The "Why" Behind the Protocol

    Why is strict segregation required for this specific compound?

    The 1,4-diazepan-5-one ring is a highly stable nitrogenous heterocycle. In municipal wastewater treatment plants, these cyclic amides resist standard microbial degradation pathways. Furthermore, the addition of the 3-methoxybenzyl group significantly increases the molecule's lipophilicity. If poured down the drain, this compound can bypass aqueous filtration systems, leading to bioaccumulation in aquatic ecosystems.

    To prevent this, the4[4] mandates a "cradle-to-grave" management system. The EPA's 2019 Final Rule on Hazardous Waste Pharmaceuticals strictly prohibits the sewering of pharmaceutical wastes and intermediates[3]. Therefore, high-temperature incineration is the only self-validating method to ensure the complete thermal cleavage of the robust C-N bonds, converting the molecule into harmless oxides of carbon and nitrogen.

    Operational Safety & Handling Protocol

    To ensure a self-validating safety system, every handling step must include a verification check to prevent accidental exposure or environmental release.

    Step 1: Engineering Controls & PPE Verification

    • Action: Conduct all weighing, transfer, and dissolution procedures inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • PPE: Don standard laboratory PPE: a flame-resistant lab coat, ANSI-approved safety goggles, and double-layered nitrile gloves.

    • Validation: Check the fume hood's airflow monitor before opening the chemical container.

    Step 2: Material Transfer

    • Action: Use anti-static spatulas to transfer the powder to minimize aerosolization.

    • Causality: Static charge can cause fine organic powders to repel and disperse, contaminating the workspace and creating inhalation hazards.

    Step 3: Immediate Spill Response (If applicable)

    • Action: In the event of a dry spill, do not use water. Sweep the powder using a damp, inert absorbent pad to prevent dust generation.

    • Action: For liquid spills (e.g., dissolved in DMSO or Methanol), cover with an inert absorbent material (like vermiculite or sand).

    • Validation: Transfer all spill cleanup materials directly into the Solid Waste stream (see Section 4).

    Disposal Workflow & Waste Segregation

    Proper segregation prevents dangerous cross-reactions and reduces institutional disposal costs[5]. Follow these step-by-step methodologies to segregate 4-(3-Methoxybenzyl)-1,4-diazepan-5-one waste.

    Protocol A: Solid Waste Management

    • Collect all residual powder, contaminated weighing boats, pipette tips, and spill cleanup materials.

    • Seal the waste inside a primary leak-proof container (e.g., a heavy-duty polyethylene bag).

    • Transfer the primary container into a rigid, double-bagged Satellite Accumulation Area (SAA) bin designated for "Toxic Solid Organic Waste."

    • Label the bin clearly with the chemical name, CAS number (1220036-03-2), and the date of first accumulation.

    Protocol B: Liquid Waste Management

    • Identify the Solvent: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol, Water).

    • Segregate:

      • If Halogenated: Pour into the "Halogenated Organic Waste" carboy. (Mixing non-halogenated waste into this stream drastically increases incineration costs).

      • If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to catch potential leaks.

    • Manifesting: Once the carboy is 90% full, cap it securely, update the RCRA waste manifest, and transfer it to the central waste facility for EPA-approved incineration.

    Waste Segregation Decision Tree

    The following logical workflow ensures zero-defect compliance when routing 4-(3-Methoxybenzyl)-1,4-diazepan-5-one into the correct institutional waste streams.

    WasteSegregation Start 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one Waste IsSolid Waste State: Solid or Liquid? Start->IsSolid SolidWaste Solid Waste (Powder, Vials, PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Extracts) IsSolid->LiquidWaste Liquid SolidDisposal Collect in Double-Bagged Chemical Waste Bin Label: 'Toxic Solid Organic' SolidWaste->SolidDisposal IsHalogenated Solvent Composition: Contains Halogens (e.g., DCM, Chloroform)? LiquidWaste->IsHalogenated Incineration EPA/RCRA Approved High-Temperature Incineration SolidDisposal->Incineration Halogenated Halogenated Organic Waste Stream IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream IsHalogenated->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

    Figure 1: Decision tree for the segregation and disposal of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

    References

    • 4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information. NextSDS. Available at:[Link]

    • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). Available at:[Link]

    • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available at:[Link]

    • Pharmaceutical Waste Under Scrutiny: The Importance of Identifying and Safely Disposing of Leftover Medication. Pharma Logistics. Available at:[Link]

    Sources

    Handling

    Personal protective equipment for handling 4-(3-Methoxybenzyl)-1,4-diazepan-5-one

    As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical system of risk mitigation based on physicochemical realities. When handling novel pharmaceutical intermedi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical system of risk mitigation based on physicochemical realities. When handling novel pharmaceutical intermediates like 4-(3-Methoxybenzyl)-1,4-diazepan-5-one (CAS: 1220036-03-2) [1], we must extrapolate safety protocols from its structural class.

    Diazepanone derivatives and benzyl-substituted amines typically present as fine, electrostatically charged powders that carry significant risks of mucosal irritation, skin sensitization, and acute toxicity if ingested or inhaled (analogous to H302, H312, H315, and H319 hazard classifications). Furthermore, compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) mandates that researchers are fully informed of these risks and equipped with appropriate countermeasures[2].

    The following operational guide provides a self-validating, step-by-step framework for the safe handling, weighing, and disposal of this compound.

    Hazard Causality & PPE Risk Assessment

    The primary operational hazard of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one lies in its physical state. Fine organic powders are highly susceptible to electrostatic dispersion. When a spatula enters a charged container, or when a standard chemical fume hood creates turbulent airflow, the powder can easily aerosolize[3].

    To combat this, our Personal Protective Equipment (PPE) strategy is designed around chemical compatibility and particulate isolation . We do not just wear gloves; we wear nitrile because it provides a broad-spectrum barrier against both the organic powder and the polar aprotic solvents (like DMSO or DMF) typically used to dissolve it[4].

    Quantitative PPE Specification Matrix
    Protection ZoneRequired PPESpecification / Quantitative DataMechanistic Justification
    Hand Protection Double Nitrile GlovesMinimum thickness: 0.11 mm (inner), 0.14 mm (outer). Breakthrough time: >480 mins for aqueous, >30 mins for pure DMSO.The outer glove absorbs primary contamination and solvent splashes; the inner glove maintains the dermal barrier during doffing[4].
    Eye/Face Protection Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Prevents aerosolized powder from contacting the ocular mucosa. Safety glasses are insufficient for fine powders[4].
    Body Protection Flame-Resistant Lab Coat100% cotton or specialized FR polymer, knee-length, fitted cuffs.Prevents electrostatic buildup (common with synthetics) which can attract the powder to the researcher's body[5].
    Respiratory N95 / P100 Particulate Respirator95% to 99.9% filtration efficiency for airborne particles ≥0.3 microns.Mandatory if weighing outside a calibrated powder enclosure due to the high risk of inhalation sensitization[5].

    Operational Workflow: Self-Validating Handling Protocol

    Every step in this protocol includes a validation check to ensure the safety system is actively functioning before proceeding.

    Phase 1: Preparation & Environmental Control
    • Validate Airflow: Do not use a standard high-flow chemical fume hood for weighing, as the turbulence will disperse the powder[3]. Use a dedicated powder weighing enclosure or a fume hood with a calibrated, reduced face velocity (approx. 60–80 fpm). Validation: Perform a tissue flutter test at the sash opening to confirm gentle, inward directional airflow.

    • Eliminate Static: Place an anti-static bar (ionizer) inside the weighing enclosure. Causality: Neutralizing the static charge prevents the 4-(3-Methoxybenzyl)-1,4-diazepan-5-one powder from clinging to the spatula or floating out of the weigh boat[3].

    • Don PPE: Equip the lab coat, goggles, and double nitrile gloves.

    Phase 2: Weighing and Transfer
    • Prepare the Receptacle: Place a pre-creased, anti-static weigh paper or a conductive weigh boat onto the analytical balance. Tare the balance.

    • Transfer the Chemical: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

    • Solubilization (In-Hood): Whenever possible, dissolve the powder into your working solvent (e.g., DMSO, methanol) inside the weighing enclosure before transporting it to your main workstation. Causality: Powders in solution no longer pose an inhalation or aerosolization risk, significantly lowering the hazard profile for subsequent steps[3].

    Phase 3: Doffing & Decontamination
    • Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with a disposable wipe dampened with a compatible solvent (e.g., 70% isopropanol or ethanol), followed by a water wipe.

    • Doffing: Remove the highly contaminated outer gloves before touching the sash of the fume hood. Use your clean inner gloves to close the sash, then remove the inner gloves and wash your hands thoroughly with soap and water.

    Spill Response and Disposal Plan

    In the event of a spill involving 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, immediate containment is critical to prevent laboratory-wide contamination.

    • Immediate Action: Do not dry sweep the powder. Dry sweeping introduces the chemical directly into the ambient air[3].

    • Wet-Wipe Protocol: Gently cover the spill with absorbent paper towels. Carefully apply a solvent (like ethanol or a mild detergent solution) to the towels to wet the powder, then wipe it up from the outside edges moving inward.

    • Waste Management: Place all contaminated wipes, weigh boats, and outer gloves into a sealable, chemically compatible secondary container. Label the container explicitly as "Hazardous Organic Solid Waste containing 4-(3-Methoxybenzyl)-1,4-diazepan-5-one" in compliance with local RCRA (or equivalent) hazardous waste regulations[6].

    Workflow Visualization

    The following decision matrix illustrates the logical flow of handling this compound based on its physical state.

    G Start Start: Handling 4-(3-Methoxybenzyl)- 1,4-diazepan-5-one Assess Assess Operation Type Start->Assess Weighing Powder Weighing / Transfer Assess->Weighing Solution Handling in Solution Assess->Solution Hood Use Powder Enclosure / Calibrated Fume Hood Weighing->Hood Hood_Sol Use Standard Chemical Fume Hood Solution->Hood_Sol PPE_Powder PPE: N95/P100, Double Nitrile, Goggles, Lab Coat Hood->PPE_Powder Decon Decontaminate Surfaces (Solvent Wipe) PPE_Powder->Decon PPE_Sol PPE: Single Nitrile, Safety Glasses, Lab Coat Hood_Sol->PPE_Sol PPE_Sol->Decon Waste Dispose as Hazardous Organic Waste Decon->Waste

    Workflow and PPE decision matrix for handling 4-(3-Methoxybenzyl)-1,4-diazepan-5-one.

    References

    • NextSDS. "4-(3-Methoxybenzyl)-1,4-diazepan-5-one — Chemical Substance Information". [1]

    • Sigma-Aldrich. "1-Benzyl-1,4-diazepan-5-one | 55186-89-5".

    • Electronic Code of Federal Regulations (eCFR). "29 CFR 1910.1200 -- Hazard communication". [2]

    • University of Georgia Office of Research. "Personal Protective Equipment (PPE)". [5]

    • National Institutes of Health (NIH) / NCBI. "Working with Chemicals - Prudent Practices in the Laboratory". [4]

    • University of Wisconsin Environment, Health & Safety. "Weighing Hazardous Powders in the Laboratory".[3]

    • Kansas State College of Veterinary Medicine. "Prudent Practices in Laboratory Safety". [6]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(3-Methoxybenzyl)-1,4-diazepan-5-one
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    Reactant of Route 2
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